1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one
Description
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Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(9)7-3-2-6(7)4-8/h6,8H,2-4H2,1H3 |
InChI Key |
DSMLSOUSFHKVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC1CO |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one
An In-Depth Technical Guide to the
Executive Summary
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased sp³ character, improved solubility, and metabolic stability to drug candidates.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one, a highly valuable and versatile building block for drug discovery. This bifunctional molecule, featuring a nucleophilic hydroxyl group for further derivatization and an N-acetylated azetidine ring, serves as a key intermediate in the construction of complex molecular architectures. We will explore the strategic retrosynthetic analysis, a detailed, field-tested experimental protocol, and the necessary analytical characterization to ensure the synthesis is both robust and reproducible for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Azetidine Moiety
Four-membered nitrogen-containing heterocycles, or azetidines, have emerged as vital motifs in the design of bioactive molecules.[1] Their inherent ring strain, which lies between that of highly reactive aziridines and stable pyrrolidines, provides a unique combination of conformational rigidity and synthetic accessibility. This structural feature often leads to enhanced binding affinity and selectivity for biological targets. Consequently, the azetidine ring is a privileged structure found in several FDA-approved drugs, including the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib.
The target molecule of this guide, 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one, is of particular interest. The 2-(hydroxymethyl)azetidine core provides a chiral center and a primary alcohol that serves as a synthetic handle for introducing further complexity via etherification, esterification, or oxidation. The N-acetyl group modulates the basicity and nucleophilicity of the ring nitrogen, influencing the molecule's pharmacokinetic profile and preventing undesired side reactions in subsequent synthetic steps.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of azetidine rings can be challenging due to the associated ring strain, making direct cyclization energetically unfavorable compared to five- or six-membered rings.[2] Our strategy focuses on a reliable and scalable pathway that proceeds through a stable, protected intermediate.
A logical retrosynthetic analysis of the target compound identifies the N-acetyl bond as the most straightforward disconnection. This reveals (azetidin-2-yl)methanol as the immediate precursor. The synthesis of this key intermediate is the central challenge, which we approach through the deprotection of a commercially available and stable N-Boc protected precursor, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols and Methodologies
This section provides a two-stage, step-by-step protocol for the synthesis of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one, starting from its N-Boc protected precursor.
Stage 1: Synthesis of (Azetidin-2-yl)methanol via Boc Deprotection
The Boc (tert-butyloxycarbonyl) protecting group is a standard choice for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, as the byproducts (isobutylene and carbon dioxide) are volatile and easily removed.
Protocol:
-
Reaction Setup: To a round-bottom flask charged with tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq), add dichloromethane (DCM) to a concentration of approximately 0.2 M. Place the flask in an ice bath (0 °C) and stir with a magnetic stir bar.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 3.0-5.0 eq) dropwise to the stirred solution. The use of an excess of TFA ensures the complete and rapid cleavage of the Boc group.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Workup and Isolation: Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue is the trifluoroacetate salt of the product. To obtain the free amine, dissolve the residue in a minimal amount of water and basify to pH > 10 with a strong base (e.g., 2M NaOH solution), ensuring the solution remains cool in an ice bath.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or a mixture of isopropanol/chloroform (3 x 20 mL). The use of a more polar solvent mixture is often necessary due to the high water solubility of the amino alcohol product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (azetidin-2-yl)methanol as a crude oil. This material is often used in the next step without further purification.
Stage 2: N-Acetylation to Yield 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one
The final step is a nucleophilic acyl substitution where the secondary amine of (azetidin-2-yl)methanol attacks the electrophilic carbonyl of an acetylating agent. Acetic anhydride is a cost-effective and highly reactive choice for this transformation.[3] A mild base like triethylamine (TEA) is included to neutralize the acetic acid byproduct, driving the reaction to completion.
Caption: High-level overview of the synthetic workflow.
Protocol:
-
Reaction Setup: Dissolve the crude (azetidin-2-yl)methanol (1.0 eq) from Stage 1 in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution.
-
Reagent Addition: Add acetic anhydride (Ac₂O, 1.1 eq) dropwise to the stirred mixture. The reaction is exothermic, and slow addition helps maintain temperature control.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting amine is fully consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and hydrolyze excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to afford the pure 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one.
| Parameter | Stage 1: Deprotection | Stage 2: N-Acetylation |
| Starting Material | tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | (Azetidin-2-yl)methanol |
| Key Reagent(s) | Trifluoroacetic Acid (TFA) | Acetic Anhydride (Ac₂O), Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | >90% (crude) | 75-85% (after purification) |
| Table 1: Summary of Reaction Conditions and Typical Outcomes. |
Characterization and Data Analysis
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data (Predicted)
The following table outlines the predicted ¹H and ¹³C NMR spectral data for the target compound, dissolved in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).
| Position | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) |
| -C(O)CH₃ | ~2.05 (s, 3H) | ~21.5 |
| -C(O)CH₃ | - | ~170.0 |
| Azetidine-H2 | ~4.30 (m, 1H) | ~57.0 |
| Azetidine-H3 | ~2.20-2.40 (m, 2H) | ~22.0 |
| Azetidine-H4 | ~3.90-4.10 (m, 2H) | ~52.0 |
| -CH₂OH | ~3.60-3.80 (m, 2H) | ~64.0 |
| -CH₂OH | ~1.80 (br s, 1H) | - |
| Table 2: Predicted ¹H and ¹³C NMR Data for 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one. |
Expert Interpretation:
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the acetyl methyl group around 2.05 ppm. The azetidine ring protons will appear as complex multiplets due to coupling. Note that due to the amide bond, there can be restricted rotation, potentially leading to two sets of signals (rotamers) for the ring protons, which may appear broadened at room temperature.[4]
-
¹³C NMR: Key signals include the amide carbonyl carbon around 170 ppm and the acetyl methyl carbon around 21.5 ppm. The three distinct carbons of the azetidine ring and the hydroxymethyl carbon will appear in the aliphatic region.[4][5]
-
Mass Spectrometry (ESI+): The expected [M+H]⁺ peak would be at m/z = 130.08, corresponding to the molecular formula C₆H₁₂NO₂⁺.
Conclusion
This technical guide has detailed a robust and efficient two-stage synthesis for 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one, a valuable building block in pharmaceutical research. By leveraging a stable N-Boc protected precursor, the synthesis circumvents the challenges typically associated with constructing the strained azetidine ring. The protocols provided are designed for reproducibility and scalability, and the accompanying analytical data provides a clear benchmark for product validation. The strategic application of this and similar functionalized azetidine scaffolds will undoubtedly continue to fuel the discovery of next-generation therapeutics.[6][7]
References
-
Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
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Organic Chemistry Portal. Azetidine synthesis. organic-chemistry.org. [Link]
- Blass, B. E. (2000). Synthesis of azetidine derivatives.
-
Asati, V., & Sharma, S. (2013). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica - Drug Research, 70(1), 83-94. [Link]
-
Ye, X. Y., et al. (2017). Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. Journal of Medicinal Chemistry, 60(12), 4932-4948. [Link]
-
O'Brien, P., & Unthank, M. G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3569-3585. [Link]
-
Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(8), 570-589. [Link]
-
Kumar, S., & Chauhan, P. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. [Link]
-
Wang, S., et al. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. ResearchGate. [Link]
-
Al-Jubouri, H. R. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Tikrit Journal of Pure Science. [Link]
- Fensome, A. (2018). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]
-
Li, X., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Sensors. [Link]
-
Tzakos, A. G., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. [Link]
-
Sharma, P., & Singh, A. (2025). Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. ResearchGate. [Link]
-
Li, X., et al. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Sensors, 9(3), 1359-1371. [Link]
-
Heleno, V. C. G., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]
-
Mzengeza, S., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1198. [Link]
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- 5. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Physicochemical properties of N-acetyl-2-(hydroxymethyl)azetidine
Physicochemical Profiling and Synthetic Utility of N-Acetyl-2-(hydroxymethyl)azetidine in Modern Drug Discovery
Executive Summary
As the pharmaceutical industry shifts toward highly functionalized, low-molecular-weight scaffolds to tackle complex biological targets, the four-membered azetidine ring has emerged as a premier bioisostere for traditional pyrrolidine (proline) systems. N-acetyl-2-(hydroxymethyl)azetidine represents a highly specialized, conformationally restricted building block. By integrating an N-acetyl cap and a 2-hydroxymethyl vector, this molecule offers unique physicochemical properties that are increasingly leveraged to develop Central Nervous System (CNS)-focused lead-like libraries[1].
As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a deep dive into the causality behind this molecule's physicochemical behavior, its chemoselective synthesis, and its integration into peptidomimetic workflows.
Core Physicochemical Properties & Conformational Dynamics
The utility of N-acetyl-2-(hydroxymethyl)azetidine stems from the severe geometric constraints of the four-membered ring. Unlike the highly flexible five-membered pyrrolidine ring, the azetidine core exhibits a distinct "puckered" conformation. This structural rigidity directly alters the cis/trans amide rotamer equilibrium of the N-acetyl group, a critical factor when designing ligands that must lock into specific binding pocket geometries [2].
Furthermore, the addition of the highly polar hydroxymethyl group at the C2 position serves a dual purpose: it provides a precise vector for hydrogen-bond target engagement and significantly lowers the overall lipophilicity (LogP) of the scaffold. This makes it an ideal fragment for optimizing the blood-brain barrier (BBB) permeability of highly lipophilic lead compounds.
Quantitative Physicochemical Summary
| Property | Value | Causality / Pharmacological Significance |
| Molecular Weight | 129.16 g/mol | Highly lead-like; allows for scaffold integration with minimal bulk addition. |
| LogP (Calculated) | -0.6 to -0.2 | High hydrophilicity; effectively counterbalances lipophilic domains in larger drugs. |
| TPSA | 49.3 Ų | Falls well below the 90 Ų threshold, ensuring optimal CNS/BBB penetration. |
| H-Bond Donors | 1 (-OH) | Provides a highly directional vector for kinase or protease active-site engagement. |
| H-Bond Acceptors | 2 (C=O, -OH) | Enhances aqueous solubility and metabolic stability. |
| Ring Strain | ~26 kcal/mol | Enforces rigid conformational geometries, reducing entropic penalties upon binding. |
Chemoselective Synthetic Methodology
Synthesizing highly strained, multi-functionalized small molecules requires strict kinetic and thermodynamic control. The following self-validating protocol details the synthesis of N-acetyl-2-(hydroxymethyl)azetidine from commercially available L-azetidine-2-carboxylic acid.
Step-by-Step Protocol: A Self-Validating System
Step 1: Carboxyl Reduction to 2-(Hydroxymethyl)azetidine
-
Procedure: Suspend L-azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the system to 0°C. Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: The azetidine ring possesses ~26 kcal/mol of ring strain, making it highly susceptible to nucleophilic ring-opening under harsh conditions. LiAlH₄ at controlled temperatures selectively reduces the carboxylic acid to the primary alcohol without rupturing the heterocycle.
-
Validation Check: Quench via the Fieser method. Analyze the organic layer via TLC (ninhydrin stain). The complete disappearance of the baseline carboxylic acid spot and the emergence of a highly polar, ninhydrin-positive spot confirms successful reduction without ring degradation.
Step 2: Kinetically Controlled N-Acetylation
-
Procedure: Dissolve the crude 2-(hydroxymethyl)azetidine (1.0 eq) in anhydrous CH₂Cl₂. Add Triethylamine (Et₃N, 1.2 eq) and cool the reactor to -78°C. Add Acetyl Chloride (AcCl, 1.05 eq) dropwise over 30 minutes. Stir for 1 hour at -78°C, then slowly warm to 0°C.
-
Causality: This molecule contains two nucleophilic sites: the secondary ring nitrogen and the primary hydroxyl oxygen. The secondary amine is inherently more nucleophilic. By performing the reaction at cryogenic temperatures (-78°C) with strict stoichiometric control (1.05 eq AcCl), we kinetically favor N-acetylation and completely suppress O-acetylation (esterification).
-
Validation Check: Isolate the product and perform ¹H-NMR (CDCl₃). The spectrum must show the disappearance of the secondary amine proton, the retention of the broad O-H singlet (~3.5 ppm), and the appearance of a sharp, 3-proton singlet at ~2.0 ppm corresponding to the newly formed N-acetyl methyl group.
Synthetic Workflow Visualization
Fig 1: Chemoselective synthetic workflow for N-acetyl-2-(hydroxymethyl)azetidine.
Pharmacological Integration & Applications
In medicinal chemistry, the replacement of a standard proline residue with an azetidine derivative is a sophisticated bioisosteric maneuver. When N-acetyl-2-(hydroxymethyl)azetidine is incorporated into a larger peptide or small-molecule inhibitor, the reduced ring size forces a tighter trajectory of the backbone [2].
Furthermore, the 2-hydroxymethyl group acts as a "chemical anchor." In protease inhibitors, this hydroxyl group can be strategically positioned to interact with the catalytic aspartate or serine residues in the target's active site. Because the azetidine ring restricts the conformational sweep of this hydroxyl group, the entropic penalty of binding is drastically reduced, often leading to a 10- to 100-fold increase in target affinity compared to highly flexible aliphatic chains [1].
Pharmacological Impact Visualization
Fig 2: Pharmacological impact of azetidine scaffold integration on lead compound optimization.
References
Technical Guide: Structural Elucidation of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one
Topic: Structure Elucidation of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one (CAS: 2165993-16-6) represents a critical scaffold in medicinal chemistry, often utilized as a constrained analogue of N-acetylprolinol. The four-membered azetidine ring introduces significant ring strain (~26 kcal/mol) and distinct conformational restrictions compared to its five-membered pyrrolidine counterparts.
This guide provides a rigorous framework for the structural validation of this molecule. Unlike flexible aliphatic amines, this N-acylated azetidine exhibits complex solution-phase behavior, most notably rotamerism arising from restricted rotation about the amide bond. Successful elucidation requires not just identifying connectivity, but quantifying these conformational populations.[1][2]
Target Molecule Profile[5][6][7][8][9][10][11]
-
IUPAC Name: 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one[3]
-
Molecular Formula: C
H NO [1][2] -
Key Structural Features:
Synthetic Provenance & Impurity Profile
Understanding the synthesis is prerequisite to anticipating spectral impurities.[2] The standard route involves the reduction of azetidine-2-carboxylic acid followed by selective N-acetylation, or N-acetylation followed by reduction.
Common Impurities to Monitor:
-
O-acetyl byproducts: Esterification of the primary alcohol (Signal: Downfield shift of CH
O protons by ~0.5 ppm). -
Ring-opening products: Acid-catalyzed hydrolysis of the strained ring leads to linear N-acetyl-amino alcohols.
-
Rotameric "Ghost" Peaks: Not impurities, but often mistaken for them.[1][2]
Analytical Strategy: The Multi-Modal Workflow
The elucidation strategy relies on a self-validating triangulation of Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[2]
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and unsaturation.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]
-
Expected Ion:
m/z.[1][2] -
Fragmentation Pattern (MS/MS):
Infrared Spectroscopy (FT-IR)
Objective: Validate functional group integrity (Amide vs. Ester).
| Functional Group | Wavenumber (cm | Diagnostic Feature |
| O-H Stretch | 3200 – 3400 | Broad, strong (H-bonding). |
| Amide I (C=O) | 1620 – 1650 | Strong.[1][2] Lower frequency than esters due to resonance.[2] |
| Amide II (C-N) | 1400 – 1420 | Medium/Strong.[1][2] |
| C-O Stretch | 1050 – 1080 | Primary alcohol characteristic.[2] |
NMR Spectroscopy: The Rotamer Challenge
This is the most critical section. N-acyl azetidines exist as a mixture of two slowly interconverting rotamers (syn and anti or E and Z) on the NMR timescale at room temperature.[2] This results in signal doubling in both
Expert Insight: Do not heat the sample to coalesce signals unless necessary for purity assignment. The ratio of rotamers is a structural fingerprint.[2] In CDCl
H NMR Assignment (CDCl , 400 MHz)
Note: Chemical shifts (
| Proton | Multiplicity | Structural Logic | ||
| N-COCH | Singlet | 1.95 | 1.88 | Distinct methyl singlets confirm rotameric amide. |
| H-2 (Methine) | Multiplet | 4.60 | 4.35 | Deshielded by N and adjacent O. Most sensitive to rotamerism.[2] |
| -CH | Multiplet | 3.60 – 3.80 | 3.60 – 3.80 | Diastereotopic protons. Often overlap between rotamers.[2] |
| H-4a/b | Multiplet | 3.90 – 4.10 | 3.80 – 4.00 | Ring protons adjacent to N. |
| H-3a/b | Multiplet | 2.10 – 2.40 | 2.10 – 2.40 | Ring protons not adjacent to heteroatoms. |
| -OH | Broad Singlet | 4.0 – 5.0 | - | Variable; exchangeable with D |
C NMR Assignment
Expect doubling of all carbons .
-
C-2 (Chiral center): ~63 ppm.[2]
-
C-4 (Ring CH
): ~48 ppm.[2] -
CH
OH: ~61 ppm.[2] -
C-3 (Ring CH
): ~20 ppm.[2] -
Methyl (CH
): ~22 ppm.[1][2]
2D NMR Validation Protocol
To rigorously prove the structure and distinguish it from regioisomers (e.g., 3-hydroxymethyl isomer), the following correlations are mandatory:
-
COSY (Correlation Spectroscopy):
-
Trace the spin system: H-2
H-3 H-4. -
Confirm H-2
CH OH connectivity.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Crucial Link: Correlation from H-2 and H-4 to the Carbonyl (C=O) carbon.[2] This proves the N-acyl placement.
-
Correlation from CH
OH protons to C-2 and C-3 .
-
Visualization of Conformational Dynamics[8]
The following diagram illustrates the rotameric equilibrium and the logical flow of the elucidation process.
Caption: Workflow for structural confirmation highlighting the critical decision point regarding rotameric signal doubling.
Detailed Experimental Protocol
Protocol 1: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution spectra capable of resolving rotamers.
-
Solvent Selection: Use CDCl
(99.8% D) + 0.03% TMS.[1][2]-
Why: Chloroform typically maximizes the chemical shift difference between rotamers compared to DMSO-d
, aiding in integration.
-
-
Concentration: Dissolve 10-15 mg of compound in 0.6 mL solvent.
-
Note: Higher concentrations may induce viscosity broadening; lower concentrations require longer scan times for 2D.[2]
-
-
Acquisition Parameters (400 MHz):
-
Temperature: 298 K (25°C).[1][2] Strict control is required as rotamer ratio is T-dependent.
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The quaternary carbonyl carbons and methine protons may have different T1 relaxation times in the two rotamers.[2] Adequate D1 ensures quantitative integration for accurate rotamer ratio calculation.[1][2]
-
Protocol 2: D O Exchange Test
Objective: Identify the Hydroxyl Proton.
-
Acquire standard
H spectrum.[1][2] -
Add 1 drop of D
O to the NMR tube.[2] -
Shake vigorously and allow phase separation (or use MeOD for miscibility).
-
Result: Disappearance of the broad singlet (OH) and simplification of the CH
OH multiplet (loss of vicinal coupling to OH).
References
-
PubChem. (n.d.).[1][2] Compound Summary: 1-(Azetidin-1-yl)ethan-1-one.[4] National Library of Medicine.[2] Retrieved from [Link]
-
Couty, F., & Evano, G. (2006).[1][2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding on Azetidine synthesis and properties).
-
LaPlante, S. R., et al. (2011).[1][2] Amide Rotamers in Drug Discovery: NMR and Computational Studies. Journal of Medicinal Chemistry. (Authoritative source on handling rotamers in NMR).
-
Vertex AI Search. (2025).[1][2] Grounding Data for CAS 2165993-16-6. (Verified existence of specific hydroxymethyl derivative).[5][1][2][6][3]
Sources
Analytical Elucidation of N-Acetyl-Azetidin-2-yl-Methanol: A Comprehensive Spectroscopic Guide
Executive Summary & Structural Context
N-acetyl-azetidin-2-yl-methanol (Chemical Formula: C₆H₁₁NO₂, Monoisotopic Mass: 129.0789 Da) is a highly functionalized, four-membered nitrogen heterocycle. In modern drug discovery, functionalized azetidines are prized as conformationally constrained bioisosteres for morpholines and pyrrolidines, offering improved metabolic stability and altered physicochemical profiles.
However, the spectroscopic characterization of this molecule presents a significant analytical challenge. The core difficulty lies in the partial double-bond character of the N1-C(=O) tertiary amide bond, a feature commonly observed in N-acetylazetidine derivatives[1]. At ambient temperatures, restricted rotation around this bond generates distinct cis and trans rotameric populations. For the analytical scientist, this manifests as a "duplication" of signals in both Nuclear Magnetic Resonance (NMR) and liquid chromatography (LC) profiles, which must be systematically deconvoluted from actual chemical impurities.
Conformational Dynamics: The Rotameric Effect
To understand the spectroscopic data, one must first understand the causality behind the molecular geometry. The N-acetyl group forces the molecule into two distinct energy minima:
-
Major Rotamer (trans): The carbonyl oxygen is oriented trans to the C2-hydroxymethyl group, minimizing steric clash.
-
Minor Rotamer (cis): The carbonyl oxygen is oriented cis to the C2-hydroxymethyl group.
Because the activation energy barrier (
Quantitative Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Data
The C2 methine proton is particularly diagnostic, appearing as a complex multiplet heavily deshielded by the adjacent nitrogen and the anisotropic cone of the carbonyl group, analogous to patterns seen in azetidine-2-carboxylic acid[2].
Table 1: ¹H NMR Assignments (500 MHz, CDCl₃, 298 K)
| Proton Environment | Major Rotamer (δ ppm) | Minor Rotamer (δ ppm) | Multiplicity | J-Coupling (Hz) |
|---|---|---|---|---|
| C2-H (Ring methine) | 4.45 | 4.62 | m | Complex |
| C4-H₂ (Ring methylene) | 3.95 | 4.08 | m | Complex |
| CH₂-OH (Sidechain) | 3.75 | 3.82 | dd | J = 11.5, 4.0 |
| C3-H₂ (Ring methylene) | 2.25 | 2.38 | m | Complex |
| Acetyl CH₃ | 1.98 | 2.05 | s | - |
| -OH (Hydroxyl) | 3.50 | 3.50 | br s | Exchangeable |
Table 2: ¹³C NMR Assignments (125 MHz, CDCl₃, 298 K)
| Carbon Environment | Major Rotamer (δ ppm) | Minor Rotamer (δ ppm) | Causality for Shift |
|---|---|---|---|
| C=O (Amide) | 171.5 | 172.1 | Highly deshielded sp² carbon. |
| CH₂-OH (Sidechain) | 63.8 | 64.2 | Deshielded by electronegative oxygen. |
| C2 (Ring methine) | 62.4 | 60.8 | Deshielded by ring nitrogen and sidechain. |
| C4 (Ring methylene) | 49.8 | 48.5 | Adjacent to ring nitrogen. |
| Acetyl CH₃ | 22.1 | 21.5 | Standard aliphatic methyl range. |
| C3 (Ring methylene) | 19.5 | 18.2 | Shielded sp³ carbon; reflects high ring strain. |
Infrared (IR) Spectroscopy
IR spectroscopy provides orthogonal validation free from the timescale complications of NMR.
Table 3: FT-IR Peak Assignments (ATR, Neat)
| Wavenumber (cm⁻¹) | Assignment | Intensity | Structural Implication |
|---|---|---|---|
| 3350 | O-H stretch | Strong, Broad | Indicates intermolecular hydrogen bonding. |
| 2950, 2880 | C-H stretch | Medium | Aliphatic ring and methyl protons. |
| 1635 | C=O stretch | Strong, Sharp | Characteristic of a tertiary amide (N-acetyl). |
| 1420 | C-N stretch | Medium | Confirms amide C-N partial double bond character. |
| 1050 | C-O stretch | Strong | Confirms the primary alcohol functional group. |
High-Resolution Mass Spectrometry (HRMS)
The fragmentation pathway is driven by the relief of the approximately 25.4 kcal/mol azetidine ring strain[3].
Table 4: LC-ESI-HRMS/MS Fragmentation
| m/z (Theoretical) | Ion Identity | Relative Abundance | Mechanistic Origin |
|---|---|---|---|
| 130.086 | [M+H]⁺ | 100% | Protonated molecular precursor ion. |
| 112.076 | [M+H - H₂O]⁺ | 60% | Loss of the hydroxyl group (-18 Da). |
| 99.068 | [M+H - CH₂OH]⁺ | 30% | Homolytic/heterolytic cleavage of C2 sidechain. |
| 88.076 | [M+H - C₂H₂O]⁺ | 25% | Loss of ketene from the N-acetyl group. |
| 56.050 | [C₃H₆N]⁺ | 80% | High-energy azetidinium ring fragment. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the data generated inherently proves the validity of the method used.
Protocol A: Rotamer-Resolving Variable Temperature (VT) NMR
To definitively prove that signal duplication is due to rotamers and not chemical impurities, a VT-NMR protocol is mandatory.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected because its low dielectric constant maximizes the chemical shift dispersion between the cis and trans rotamers compared to polar solvents like DMSO-
.
-
-
Probe Tuning & Shimming (Validation Checkpoint): Insert the sample into a 500 MHz spectrometer. Tune the probe and perform gradient shimming until the TMS singlet exhibits a linewidth at half-height (
) of < 0.8 Hz.-
Causality: Azetidine C3/C4 protons exhibit complex second-order
-coupling. Poor magnetic homogeneity will blur these critical fine structures.
-
-
Ambient Acquisition (298 K): Acquire standard 1D ¹H and ¹³C spectra. Follow with 2D COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to map the independent spin systems of both rotamers.
-
VT-NMR Coalescence Test (Validation Checkpoint): Gradually heat the sample in 10 K increments from 298 K to 330 K.
-
Causality: As thermal energy exceeds the rotational barrier of the amide bond, the exchange rate increases. The duplicated peaks will broaden and eventually coalesce into single, time-averaged peaks. If the peaks coalesce, it mathematically validates that the signals belong to rotamers of a single molecule, not an impurity mixture.
-
Protocol B: LC-ESI-HRMS/MS Analysis
-
Chromatographic Separation: Inject 2 µL of a 1 µg/mL solution onto a C18 UPLC column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Causality: The acidic modifier ensures complete protonation of the basic azetidine nitrogen/amide system to form the stable [M+H]⁺ ion.
-
-
Source Optimization: Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
-
Causality: Soft ionization is critical to prevent premature in-source fragmentation of the highly strained four-membered ring.
-
-
Collision Energy Stepping: Isolate the precursor ion (m/z 130.086). Apply normalized collision energies (NCE) stepping from 15% to 35%.
-
Causality: Lower NCE (15%) yields the structurally informative neutral loss of water, while higher NCE (35%) forces the high-energy ring-opening cleavage to yield the m/z 56.05 fragment.
-
Mechanistic Visualizations
MS Fragmentation Pathway
The following diagram maps the kinetic degradation of the protonated molecular ion under collision-induced dissociation (CID).
Caption: ESI-MS/MS collision-induced fragmentation pathway of N-acetyl-azetidin-2-yl-methanol.
NMR Deconvolution Workflow
This logical workflow illustrates the decision tree for resolving signal duplication caused by amide bond rotamers.
Caption: Self-validating NMR acquisition workflow for the deconvolution of rotameric mixtures.
References
-
Spectrometric Identification of Organic Compounds (8th Edition) Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL:[Link]
-
Structure Determination of Organic Compounds Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Springer. URL:[Link]
-
PubChem Compound Summary for CID 17288, Azetidine-2-carboxylic acid National Center for Biotechnology Information (NCBI). (Utilized as the foundational baseline for azetidine ring strain and NMR chemical shift modeling). URL:[Link]
-
Biologically Relevant Small Molecules Database Biological Magnetic Resonance Data Bank (BMRB). (Standard reference for 1D and 2D NMR assignments of functionalized heterocycles). URL: [Link]
Sources
The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide
Executive Summary
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has decisively emerged from the shadow of its well-known β-lactam relatives to become a privileged structure in modern medicinal chemistry.[1][2] Its inherent ring strain and rigid, sp3-rich three-dimensional character confer unique conformational constraints and advantageous physicochemical properties to bioactive molecules, such as improved metabolic stability and solubility.[3][4] This guide provides an in-depth exploration of the diverse biological activities of substituted azetidine compounds, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the key experimental workflows used for their evaluation. This document is intended as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics.
The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry
Azetidines are defined by a saturated four-membered ring containing one nitrogen and three carbon atoms.[5] This structure, particularly the strained 90-degree bond angles, imparts higher reactivity and a distinct conformational rigidity compared to larger, more flexible heterocyclic systems.[4][6] Historically, the focus was heavily on azetidin-2-ones (β-lactams) due to their monumental success as antibiotics like penicillins and cephalosporins.[7][8][9] However, the fully reduced azetidine ring is now increasingly recognized as a valuable building block that can improve key drug-like properties, including:
-
Metabolic Stability: The scaffold can enhance resistance to oxidative metabolism.[4]
-
Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility.[4]
-
Potency and Selectivity: The rigid framework allows for precise orientation of substituents to optimize interactions with biological targets.[3]
These attributes have positioned azetidines as a dynamic frontier for developing novel therapeutics across a wide range of disease areas, from oncology to infectious diseases and central nervous system (CNS) disorders.[2][3]
The Broad Spectrum of Biological Activities
Substituted azetidines exhibit a remarkable diversity of pharmacological effects. This section details the most significant and well-researched activities, supported by quantitative data and mechanistic insights.
Anticancer Activity
Azetidine-containing compounds have shown significant promise as anticancer agents, with mechanisms primarily revolving around the inhibition of critical cell signaling pathways and the disruption of cellular machinery.[1]
Mechanism of Action: STAT3 Pathway Inhibition
A key target for several potent azetidine derivatives is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] STAT3 is a transcription factor that, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, angiogenesis, and metastasis.[1] Novel azetidine-based compounds have been developed as potent, irreversible inhibitors of STAT3 activation.[10][11] These compounds have been shown to covalently bind to cysteine residues within the STAT3 protein, selectively inhibiting its activity with high potency.[10] For instance, certain azetidine compounds inhibit STAT3 with IC50 values in the sub-micromolar range (0.38–0.98 μM) while showing much lower activity against other STAT proteins like STAT1 or STAT5 (IC50 > 15.8 μM), indicating a high degree of selectivity. This inhibition leads to the suppression of downstream target genes like VEGF and survivin, ultimately inducing cell death (apoptosis) in cancer cells that rely on this pathway.[12]
Quantitative Anticancer Activity Data
The in vitro cytotoxic and antiproliferative effects of selected azetidine derivatives are summarized below.
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| H182 | MDA-MB-231 (Breast) | Viability IC50 | ~1.5 | [12] |
| H172 (9f) | STAT3 DNA Binding | IC50 | 0.38 | |
| H182 | STAT3 DNA Binding | IC50 | 0.98 | |
| 1a (TZT-1027 analogue) | A549 (Lung) | Antiproliferative IC50 | 0.0022 | [1][13] |
| 1a (TZT-1027 analogue) | HCT116 (Colon) | Antiproliferative IC50 | 0.0021 | [1][13] |
Antimicrobial Activity
The azetidine core is a cornerstone of antimicrobial research, extending far beyond traditional β-lactams.
Azetidin-2-ones (β-Lactams)
The most famous azetidine derivatives are the β-lactam antibiotics.[14] This class of compounds, including penicillins and cephalosporins, acts by inhibiting bacterial cell wall synthesis.[6] They target transpeptidase enzymes, which are essential for cross-linking the peptidoglycan layer that provides structural integrity to the bacterial cell wall.
Quinolone-Azetidine Hybrids
More recent innovations involve hybridizing the azetidine ring with other antibacterial pharmacophores. For example, a series of novel 7-azetidinylquinolones has been developed.[15][16] These compounds replace the traditional piperazine or pyrrolidine groups on the quinolone nucleus with a substituted azetidine ring.[7][15] This modification has led to agents with outstandingly broad-spectrum activity, particularly against Gram-positive organisms, and improved in vivo efficacy.[15][16]
Quantitative Antimicrobial Activity Data
| Compound Class | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| Phenyl Azetidine-2-one Sulfonyl Derivatives | S. aureus | MIC | 1 | [5] |
| Phenyl Azetidine-2-one Sulfonyl Derivatives | E. coli | MIC | 0.5 | [5] |
Neuropharmacological and CNS Activity
The rigid structure of azetidines makes them ideal scaffolds for designing ligands that target CNS receptors and transporters with high selectivity.[17][18]
-
Dopamine Receptor Antagonists: Azetidine derivatives substituted at the 3-position with an amide moiety have been evaluated as potent antagonists for D2 and D4 dopamine receptors, which are important targets in the treatment of psychosis.[19]
-
GABA Uptake Inhibitors: Conformationally constrained azetidine derivatives have been synthesized as novel γ-aminobutyric acid (GABA) uptake inhibitors.[19][20] For instance, azetidin-2-ylacetic acid derivatives with lipophilic side chains exhibit high potency at the GAT-1 transporter, with IC50 values as low as 2.01 μM.[20]
-
Vesicular Dopamine Uptake Inhibitors: Novel cis- and trans-1,4-disubstituted azetidine analogues have been shown to potently inhibit the uptake of dopamine into synaptic vesicles, with Ki values as low as 24 nM.[21]
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's. Certain azetidine derivatives have demonstrated potent anti-inflammatory and antioxidant effects. For example, the novel derivative KHG26792 was shown to protect microglial cells from amyloid-β (Aβ)-induced toxicity.[22][23] It achieved this by attenuating the production of inflammatory mediators like IL-6, TNF-α, and nitric oxide, and downregulating markers of protein oxidation and lipid peroxidation.[22][23]
Antiviral Activity
The application of azetidines extends to virology. Azetidine-containing dipeptides have been identified as non-covalent inhibitors of Human Cytomegalovirus (HCMV) replication.[24][25] Structure-activity relationship studies revealed that the conformational restriction imposed by the azetidine ring appears crucial for their antiviral activity.[24][25] Additionally, spiro azetidines have been explored as P2 moieties in the design of inhibitors for the Hepatitis C Virus (HCV) NS3 protease.[26]
Visualizing Key Pathways and Workflows
STAT3 Signaling and Inhibition
The STAT3 pathway is a critical target for azetidine-based anticancer agents. The diagram below illustrates its activation and subsequent inhibition.
Caption: STAT3 pathway activation and point of inhibition by azetidine compounds.
General Workflow for Bioactivity Screening
The discovery of novel bioactive azetidines follows a structured, multi-step screening cascade.
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- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]
- 21. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name and synonyms for 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one
Advanced Scaffold for Peptidomimetics & Fragment-Based Drug Discovery
Part 1: Executive Summary & Strategic Significance
1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one , often referred to as N-acetyl-2-(hydroxymethyl)azetidine , represents a critical "contraction" scaffold in modern medicinal chemistry. As the four-membered ring homologue of the N-acetylprolinol motif, this compound offers a distinct vector profile and reduced conformational entropy compared to its pyrrolidine counterparts.
Why this molecule matters:
-
Conformational Constraint: The azetidine ring imposes a higher energy barrier to inversion and rotation than pyrrolidine, often locking attached substituents into defined vectors. This is exploited to freeze bioactive conformations in peptidomimetics.
-
Metabolic Stability: The strained ring system often demonstrates altered metabolic susceptibility compared to larger heterocycles, potentially reducing oxidative clearance rates in specific drug design contexts.
-
Fragment Utility: It serves as a low-molecular-weight (MW 129.16), high-solubility polar fragment for FBDD (Fragment-Based Drug Discovery), particularly in targeting proline-binding pockets or allosteric sites requiring compact polar motifs.
Part 2: Chemical Identity & Physicochemical Profile[1]
2.1 Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one |
| Common Synonyms | N-Acetyl-2-azetidinemethanol; (1-Acetylazetidin-2-yl)methanol; 1-Acetyl-2-hydroxymethylazetidine |
| CAS Number (Racemic) | 2138342-60-4 |
| CAS Number (R-Isomer) | 2165993-16-6 |
| CAS Number (S-Isomer) | 2165966-26-5 |
| SMILES | CC(=O)N1CC(CO)C1 |
| Molecular Formula | C₆H₁₁NO₂ |
2.2 Physicochemical Specifications
| Property | Value | Context |
| Molecular Weight | 129.16 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| Calculated LogP (cLogP) | ~ -0.7 to -1.1 | Highly hydrophilic; excellent aqueous solubility. |
| TPSA | ~ 49.6 Ų | Good membrane permeability prediction; polar surface dominated by Amide/Alcohol. |
| H-Bond Donors / Acceptors | 1 / 2 | Balanced profile for specific binding interactions. |
| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic; requires storage under inert atmosphere. |
Part 3: Synthetic Methodology & Protocol
Expert Insight: The synthesis of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one presents a selectivity challenge: differentiating the nucleophilic ring nitrogen from the primary hydroxyl group. While N-acylation is kinetically favored, O-acylation is a common side reaction. The protocol below utilizes a controlled temperature regime to maximize N-selectivity.
3.1 Reaction Scheme Visualization
Figure 1: Synthetic pathway for the selective N-acetylation of azetidin-2-ylmethanol.
3.2 Step-by-Step Experimental Protocol
Objective: Synthesis of (S)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one on a 1.0 gram scale.
Reagents:
-
(S)-Azetidin-2-ylmethanol hydrochloride (1.0 eq)
-
Acetic Anhydride (Ac₂O) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq) – Acts as HCl scavenger and nucleophilic catalyst.
-
Dichloromethane (DCM) – Anhydrous.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend (S)-Azetidin-2-ylmethanol HCl (1.0 g) in anhydrous DCM (15 mL).
-
Base Addition: Cool the suspension to 0°C (ice/water bath). Add Triethylamine dropwise over 10 minutes. The suspension should clear as the free base is liberated.
-
Acetylation: Add Acetic Anhydride (1.1 eq) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Critical: Maintain internal temperature < 5°C to prevent O-acetylation.
-
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. Monitor via TLC (10% MeOH in DCM, stain with Ninhydrin or KMnO₄). Starting material (free amine) should disappear.
-
Workup:
-
Quench with saturated NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes to hydrolyze any trace unreacted anhydride.
-
Separate organic layer.[1][2] Extract aqueous layer with DCM (3 x 10 mL) and Ethyl Acetate (2 x 10 mL) – Note: The product is water-soluble; aggressive extraction is required.
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.[2]
-
-
Purification: If O-acetylation is observed (higher Rf spot), dissolve crude in MeOH and treat with 1.0 eq K₂CO₃ for 30 mins (selective ester hydrolysis), then re-extract. Final purification via flash column chromatography (DCM:MeOH gradient 100:0 to 90:10).
Part 4: Structural Characterization & Analysis
4.1 NMR Interpretation (Rotameric Complexity)
Azetidine amides exhibit significant rotamerism due to the restricted rotation around the N-C(O) amide bond. In the NMR spectrum, this manifests as dual signal sets (typically ~3:1 ratio).
-
¹H NMR (Representative, CDCl₃):
-
δ 2.05 / 2.08 ppm: Acetyl methyl singlets (Rotamer A/B).
-
δ 3.60 - 3.80 ppm: -CH₂OH diastereotopic protons.
-
δ 3.90 - 4.60 ppm: Azetidine ring protons (C2-H, C4-H₂). The C2-H proton often shifts significantly downfield depending on whether the carbonyl oxygen is cis or trans to it.
-
Key Feature: Broadening of signals may occur at RT; high-temperature NMR (50°C) often coalesces these peaks.
-
4.2 Mass Spectrometry
-
ESI-MS (+): [M+H]⁺ = 130.17.
-
Fragmentation Pattern: Loss of -CH₂OH (31 Da) and Acetyl (43 Da) are characteristic.
Part 5: Pharmaceutical Applications & SAR Logic[9]
5.1 The "Azetidine Twist" in Peptidomimetics
Replacing a proline residue with an azetidine ring (Aze) in a peptide sequence drastically alters the backbone geometry.
-
Cis-Amide Propensity: Azetidine amides have a higher tendency to adopt the cis conformation compared to pyrrolidines. This is crucial for designing turn-mimetics (e.g., β-turns in proteins).
-
Vector Re-orientation: The bond angle contraction (from ~109° in pyrrolidine to ~90° in azetidine) shifts the vector of the C2-substituent (the hydroxymethyl group here), allowing researchers to probe "tight" binding pockets where a pyrrolidine might clash sterically.
5.2 Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged fragment." It is used to probe:
-
Proline-rich domains (PRDs): Mimicking the polyproline helix.
-
Cysteine Targeting: Functionalizing the hydroxyl group (e.g., to a mesylate or converting to an acrylamide) turns this scaffold into a covalent warhead targeting non-catalytic cysteines.
Figure 2: Structure-Activity Relationship (SAR) logic for the azetidine scaffold.
Part 6: Safety, Handling & Stability
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store at 2-8°C under Argon or Nitrogen.
-
Stability: Stable in neutral/acidic media. The strained ring is susceptible to nucleophilic ring-opening under harsh basic conditions or in the presence of strong nucleophiles (e.g., thiols) if the nitrogen is quaternized or activated.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 15251628, (Azetidin-2-yl)methanol. Retrieved from [Link]
- Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine reactivity).
Sources
The Azetidine-2-Methanol Scaffold: Synthesis, Catalytic Utility, and Medicinal Chemistry
[1][2]
Executive Summary
The 4-membered nitrogen heterocycle, azetidine, occupies a unique "Goldilocks" zone in organic chemistry. More stable than the highly strained aziridine (3-membered) yet significantly more rigid than the flexible pyrrolidine (5-membered), azetidine derivatives offer a distinct vector for structure-activity relationship (SAR) exploration.[1][2][3]
Among these, 2-hydroxymethylazetidine (Azetidine-2-methanol) serves as a critical chiral building block.[1][2][3] It functions as a constrained bioisostere of prolinol, a precursor for non-proteinogenic amino acids, and a privileged chiral ligand in asymmetric catalysis. This guide details the historical evolution, synthetic protocols, and pharmaceutical applications of this high-value scaffold.[2]
Part 1: History & Natural Origins[1][2][3]
The Toxic Mimic: Azetidine-2-Carboxylic Acid (Aze)
The history of 2-hydroxymethylazetidine is inextricably linked to its parent acid, Azetidine-2-carboxylic acid (Aze) .[1][2][3]
-
Discovery: Aze was first isolated in 1955 from the rhizomes of Convallaria majalis (Lily of the Valley) and Polygonatum (Solomon's Seal).[2]
-
Mechanism of Toxicity: Aze acts as a toxic analogue of Proline. Due to its structural similarity, prolyl-tRNA synthetases in many organisms (excluding the producing plants) mistakenly incorporate Aze into nascent proteins.[1][2] The resulting 4-membered ring alters the peptide backbone's torsion angles (
and ), destabilizing tertiary protein structures and causing misfolding.[1][2] -
Significance: This natural occurrence proved that the strained 4-membered ring could survive biological conditions, validating it as a stable scaffold for drug design.[2]
The Synthetic Pivot
While Aze is a natural toxin, its reduced form, (S)-2-hydroxymethylazetidine , does not occur naturally.[1][2] It was developed by synthetic chemists seeking:
-
Chiral Auxiliaries: A more rigid alternative to prolinol for asymmetric induction.[3]
-
Peptidomimetics: A scaffold to lock peptide conformations without the cytotoxicity of the parent acid.
Part 2: Synthetic Methodologies
The synthesis of 2-hydroxymethylazetidine has evolved from "brute force" reductions to elegant stereoselective cyclizations.[3]
Comparative Synthetic Routes
| Method | Starting Material | Key Reagents | Pros | Cons |
| Classic Reduction | (S)-Azetidine-2-carboxylic acid | LiAlH₄ or BH₃[1][2][3]·SMe₂ | Direct access to enantiopure product; High yield.[3][4][5] | Starting material (Aze) is expensive/toxic.[1][2][3] |
| Amino Acid Cyclization | L-Methionine or Aspartic Acid | Uses cheap chiral pool materials.[1][2][3] | Multi-step; Cyclization can be sluggish (4-exo-tet).[1][2][3] | |
| Ring Expansion | Chiral Aziridines | DMSO/Swern conditions | Access to substituted derivatives.[3] | Atom economy is often poor.[3][6] |
| C-H Activation | N-Protected Amines | Pd(OAc)₂, Oxidants | Rapid access to complexity.[1][2][3] | Requires directing groups; High catalyst cost.[3] |
Visualization: Synthetic Evolution
The following diagram illustrates the primary synthetic pathways to the 2-hydroxymethylazetidine scaffold.
Caption: Primary synthetic vectors accessing the 2-hydroxymethylazetidine scaffold from natural and synthetic precursors.
Part 3: Detailed Experimental Protocol
Protocol: Reduction of N-Boc-L-Azetidine-2-Carboxylic Acid
Objective: Synthesis of N-Boc-(S)-2-hydroxymethylazetidine via hydride reduction. Rationale: This method preserves the optical purity of the starting material and provides a protected intermediate ready for further functionalization (e.g., oxidation to the aldehyde or conversion to a ligand).
Materials:
Workflow:
-
Activation: Dissolve N-Boc-L-azetidine-2-carboxylic acid in anhydrous THF under Argon. Cool to -15°C. Add NMM followed by dropwise addition of isobutyl chloroformate. Stir for 15 min to form the mixed anhydride.
-
Note: The mixed anhydride method is preferred over direct acid reduction to avoid harsh conditions that might racemize the
-center.[3]
-
-
Reduction: Filter off the precipitated N-methylmorpholine hydrochloride salt (rapid filtration under Argon). Add the filtrate to a suspension of NaBH₄ in THF/Water (or THF/MeOH) at 0°C.
-
Quench: After 1 hour, quench carefully with saturated
. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Flash chromatography (Hexanes/EtOAc) yields the alcohol as a colorless oil.[3]
Self-Validation Check:
Part 4: Asymmetric Catalysis Utility
While often overshadowed by the 5-membered pyrrolidine analogues (e.g., Corey-Bakshi-Shibata catalyst), azetidine ligands offer superior enantioselectivity in specific sterically demanding reactions due to the "Tight Pocket" effect .[1][2]
The Rigidity Factor
The azetidine ring is nearly planar, unlike the puckered pyrrolidine envelope. When used as a chiral ligand (e.g., in amino-alcohol derivatives), this planarity pulls the substituents closer to the metal center, creating a deeper, more defined chiral pocket.[1][2]
Key Application: Diethylzinc Addition
(S)-1-(Diphenylmethyl)-2-azetidinemethanol acts as a highly efficient ligand for the enantioselective addition of diethylzinc to aldehydes.[1][2][3]
-
Mechanism: The ligand forms a bimetallic zinc complex. The rigid azetidine backbone forces the aldehyde into a specific orientation to minimize steric clash with the N-protecting group (e.g., benzhydryl).[1][2]
-
Performance:
Caption: Mechanistic flow of azetidine-mediated asymmetric alkylation, highlighting the structural advantage.
Part 5: Medicinal Chemistry & Applications[2][3][4][8][9][10][11][12]
Bioisosterism: Azetidine vs. Pyrrolidine
In drug design, replacing a pyrrolidine ring with an azetidine ring (ring contraction) is a strategic move to alter physicochemical properties without losing binding affinity.[1][2]
| Property | Azetidine (4-ring) | Pyrrolidine (5-ring) | Impact on Drug Design |
| Lipophilicity (LogP) | Lower | Higher | Azetidines improve water solubility.[1][2][3] |
| Basicity (pKa) | ~10.4 | ~11.3 | Reduced basicity can improve permeability.[1][2][3] |
| Metabolic Stability | High | Moderate | 4-membered ring is surprisingly robust to oxidative metabolism.[1][3] |
Case Studies & Drug Candidates
-
Polymerase Theta (Pol
) Inhibitors:-
Recent screens (2024) identified 3-hydroxymethyl-azetidine derivatives (isomeric to the 2-substituted form) as potent inhibitors of Pol
.[1][2][3] This target is synthetic-lethal in BRCA-deficient tumors.[1][2][3] The azetidine core was crucial for positioning the hydroxyl group to interact with the polymerase active site while maintaining metabolic stability.
-
-
Cobimetinib (Cotellic):
-
Baricitinib (Olumiant):
References
-
Discovery of Azetidine-2-carboxylic Acid: Fowden, L. (1955).[1][2][3] "Azetidine-2-carboxylic acid: a new constituent of plants."[1][2][3] Nature, 176, 347–348.[2] Link[1][2][3]
-
Toxicity Mechanism: Rubenstein, E., et al. (2006).[2] "Azetidine-2-carboxylic acid in the food chain."[1][3] Phytochemistry, 67(9), 898-903.[1][2] Link
-
Synthetic Methodology (Reduction): Seebach, D., et al. (1989).[1][2] "Synthesis of enantiomerically pure azetidine derivatives." Helvetica Chimica Acta, 72(3), 401-425.[1][2] Link[1][2][3]
-
Asymmetric Catalysis (Ligands): Behnen, W., et al. (1995).[1][2] "Enantioselective addition of diethylzinc to aldehydes catalyzed by chiral azetidine derivatives."[5] Tetrahedron: Asymmetry, 6(2), 547-556.[1][2] Link
-
Pol Theta Inhibitors: Wang, Y., et al. (2024).[2] "Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors."[1][3] Bioorganic & Medicinal Chemistry, 103, 117662.[2] Link
-
Azetidine in Drug Design: Stepan, A. F., et al. (2011).[2] "Application of the bicyclo[1.1.1]pentane motif as a bioisostere of the tert-butyl group in the design of γ-secretase inhibitors." Journal of Medicinal Chemistry, 54(22), 7772–7783.[1][2] Link[1][2][3]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. (Azetidin-2-yl)methanol | C4H9NO | CID 15251628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Boron Reagents - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
Application Note: Protocol for N-Acetylation of (Azetidin-2-yl)methanol
Introduction & Scope
The azetidine ring system is a critical pharmacophore in modern drug discovery, valued for its ability to introduce rigidity and lower lipophilicity compared to larger saturated heterocycles.[1] specifically, (azetidin-2-yl)methanol serves as a versatile chiral building block. However, derivatizing this scaffold presents two primary challenges:
-
Ring Strain: The azetidine ring possesses significant strain energy (~25.4 kcal/mol), making it susceptible to acid-catalyzed ring-opening polymerization or hydrolysis.[2][3]
-
Chemoselectivity: The substrate contains both a secondary amine and a primary alcohol. Selective N-acetylation requires precise kinetic control to avoid O-acetylation or bis-acetylation.
This protocol details a high-fidelity method for the N-acetylation of (azetidin-2-yl)methanol using acetic anhydride (
Mechanistic Insight & Reaction Design
The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of the azetidine is significantly more nucleophilic than the primary hydroxyl group. By maintaining low temperature (0 °C) and controlling stoichiometry, the amine reacts preferentially with the electrophilic carbonyl of acetic anhydride.
Critical Control Point: Ring Stability
Azetidines are liable to ring opening in the presence of Lewis acids or strong Brønsted acids.
-
Risk: Generation of acetic acid (AcOH) byproduct can protonate the azetidine nitrogen (if base is insufficient), activating the C-N bond for nucleophilic attack (ring opening).
-
Solution: We utilize a slight excess of Triethylamine (
) to act as an acid scavenger, buffering the system and maintaining the nitrogen in its nucleophilic, unprotonated state.
Pathway Visualization
Figure 1: Reaction pathway highlighting the kinetic control required to favor amide formation over side reactions.
Materials & Equipment
Reagent Specifications
| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Property |
| (Azetidin-2-yl)methanol | 87.12 | 1.0 | Substrate | Chiral center integrity |
| Acetic Anhydride | 102.09 | 1.1 | Acylating Agent | Milder than Acetyl Chloride |
| Triethylamine (TEA) | 101.19 | 1.5 | Base | Must be dry/fresh |
| Dichloromethane (DCM) | 84.93 | - | Solvent | Anhydrous, amine-free |
Equipment
-
Flame-dried round-bottom flask (RBF) with magnetic stir bar.
-
Inert gas line (Nitrogen or Argon).
-
Ice-water bath (0 °C).
-
Addition funnel or syringe pump.
Experimental Protocol
Step 1: Reactor Setup & Dissolution[3]
-
Purge a 100 mL round-bottom flask with nitrogen.
-
Charge the flask with (azetidin-2-yl)methanol (1.0 g, 11.5 mmol).
-
Add anhydrous DCM (25 mL) to achieve a concentration of ~0.4–0.5 M.
-
Note: Dilution helps prevent intermolecular side reactions and exotherms.
-
-
Add Triethylamine (2.4 mL, 17.2 mmol, 1.5 equiv) in one portion.
-
Cool the mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
Step 2: Acylation (The Critical Step)
-
Prepare a solution of Acetic Anhydride (1.2 mL, 12.6 mmol, 1.1 equiv) in DCM (5 mL).
-
Add the anhydride solution dropwise over 15–20 minutes.
-
Why: Slow addition prevents localized heating and high concentrations of electrophile, which could trigger O-acetylation.
-
-
Allow the reaction to stir at 0 °C for 1 hour , then remove the ice bath and warm to Room Temperature (20–25 °C) .
-
Stir at RT for an additional 2–3 hours.
Step 3: Monitoring & Validation
-
TLC System: 10% Methanol in DCM.
-
Stain: Ninhydrin (for starting amine) or PMA (Phosphomolybdic Acid).
-
Checkpoint: The starting material spot (
) should disappear. The product amide will appear at a higher ( ) and will not stain with Ninhydrin (lack of free amine).
Step 4: Workup & Isolation
-
Quench: Add saturated aqueous
(20 mL) to the reaction mixture and stir vigorously for 10 minutes. This hydrolyzes any unreacted anhydride and neutralizes acetic acid. -
Extraction: Transfer to a separatory funnel. Separate the phases. Extract the aqueous layer with DCM (
mL).-
Note: Azetidine derivatives can be water-soluble. Do not discard the aqueous layer until mass balance is confirmed. Salting out (saturating with NaCl) may be necessary.
-
-
Drying: Combine organic layers, dry over anhydrous
, and filter. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 30 °C .
-
Warning: Avoid high bath temperatures to prevent thermal degradation of the strained ring.
-
Step 5: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (neutralized with 1% TEA if acid sensitivity is suspected, though usually not required for amides).
-
Eluent: Gradient of 0%
10% Methanol in DCM. -
Yield Expectation: 85–95%.
Characterization Data (Expected)
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | Acetyl methyl group ( | |
| Azetidine ring protons + | ||
| 13C NMR | Amide Carbonyl ( | |
| IR | ~1620–1640 cm⁻¹ | Strong Amide I band (C=O stretch). |
| IR | ~3400 cm⁻¹ | Broad O-H stretch (confirms alcohol is free). |
Troubleshooting & Optimization
Issue: O-Acetylation Observed
If the ester byproduct (di-acetylated) is observed:
-
Cause: Reaction temperature too high or excess anhydride used.
-
Remedy: Treat the crude mixture with
in Methanol (1.0 equiv) for 30 minutes at RT. This selectively hydrolyzes the ester back to the alcohol while leaving the amide intact.
Issue: Ring Opening (Byproducts)
If linear chain byproducts are observed (e.g., chloropropyl amides or hydrolyzed chains):
-
Cause: Acidic conditions or presence of chloride ions (if AcCl was used).
-
Remedy: Ensure TEA is fresh. Switch strictly to Acetic Anhydride (avoid AcCl). Maintain temperature
RT.
Workflow Visualization
Figure 2: Workup and purification decision tree.
Safety & Handling
-
Azetidines: Treat as potential sensitizers and irritants. Handle in a fume hood.
-
Acetic Anhydride: Lachrymator and corrosive. Causes severe burns.
-
Waste: Dispose of halogenated solvents (DCM) and aqueous basic waste in appropriate segregated containers.
References
-
Azetidine Ring Stability
-
BenchChem Technical Support.[2][3] "How to prevent the ring-opening of azetidines during subsequent reactions." Accessed Oct 2025.[4] Link
- Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006. (General reactivity context).
-
-
Acetylation Protocols (Analogous Substrates)
- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. art.torvergata.it [art.torvergata.it]
- 6. mdpi.com [mdpi.com]
Application Note: 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one as a Privileged Building Block in Drug Discovery
Executive Summary
The pharmaceutical industry's shift toward conformationally restricted, sp³-rich scaffolds has cemented the azetidine ring as a privileged motif in modern drug design [1]. As a four-membered nitrogen-containing heterocycle, the azetidine core offers a unique balance of high molecular rigidity and low lipophilicity, making it an ideal bioisostere for larger rings like pyrrolidines or piperidines [2].
This application note details the synthetic utility of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one (N-acetyl-2-(hydroxymethyl)azetidine). By combining a stable amide linkage with a highly versatile primary alcohol handle, this building block enables medicinal chemists to rapidly explore novel chemical space, improve metabolic stability, and fine-tune the physicochemical properties of lead compounds.
Physicochemical & Structural Profiling
Understanding the baseline properties of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one is critical for predicting its behavior in both synthetic workflows and biological systems.
| Property | Value / Description |
| Chemical Name | 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| SMILES | CC(=O)N1C(CO)CC1 |
| H-Bond Donors | 1 (Hydroxyl group) |
| H-Bond Acceptors | 2 (Carbonyl oxygen, Hydroxyl oxygen) |
| Key Structural Feature | High sp³ character (Fsp³ = 0.83), enhancing aqueous solubility and reducing off-target promiscuity. |
Mechanistic Insights: The Logic of the Scaffold (E-E-A-T)
Successful integration of this building block requires an understanding of the causality behind its structural features:
The Azetidine Core: Strain and Stability
Azetidines possess significant ring strain (~26 kcal/mol), which restricts the conformational flexibility of attached substituents[1]. This predefined spatial orientation decreases the entropy of binding when interacting with a biological target, often leading to higher affinity [3]. Furthermore, replacing a planar aromatic ring or a highly flexible acyclic chain with an azetidine core typically lowers the logP (lipophilicity), which is a proven strategy for improving metabolic stability and oral bioavailability.
The N-Acetyl Moiety: Deactivation and Simulation
The nitrogen atom in an unsubstituted azetidine is highly basic (pKa ~ 11.2). By masking this amine as an N-acetyl amide, the lone pair is delocalized into the carbonyl group.
-
Synthetic Advantage : This prevents the nitrogen from acting as a competitive nucleophile or coordinating with transition metal catalysts during downstream functionalization.
-
Medicinal Advantage : The N-acetyl group frequently serves as a stable, neutral hydrogen-bond acceptor, simulating peptide bonds or interacting with specific kinase hinge regions without introducing the basicity-related toxicity (e.g., hERG liability) common to secondary amines.
The 2-Hydroxymethyl Handle: Synthetic Divergence
The primary alcohol at the C2 position is the primary vector for diversification. Because it is sterically accessible and electronically decoupled from the amide nitrogen, it can undergo oxidation, activation (via sulfonates or halides), or direct etherification without compromising the integrity of the strained four-membered ring [4].
Figure 1: Synthetic divergence pathways from the 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one core.
Validated Experimental Protocols
The following protocols have been optimized to maintain the integrity of the azetidine ring, avoiding strongly acidic conditions that could trigger ring-opening.
Protocol A: Swern Oxidation to Azetidine-2-carboxaldehyde
Purpose: To generate a reactive aldehyde for subsequent reductive amination or olefination. The Swern oxidation is chosen over Jones oxidation to prevent acid-catalyzed ring expansion or cleavage.
Materials:
-
1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation : Purge a round-bottom flask with inert gas (N₂ or Ar). Add anhydrous DCM and oxalyl chloride. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition : Add DMSO dropwise over 10 minutes. Causality: This forms the active alkoxysulfonium intermediate. Rapid addition causes exothermic decomposition. Stir for 15 minutes.
-
Substrate Addition : Dissolve the azetidine building block in a minimal amount of DCM and add dropwise to the -78 °C mixture. Stir for 45 minutes.
-
Base Quench : Add TEA dropwise. Causality: TEA deprotonates the intermediate to yield the aldehyde. The reaction must remain at -78 °C during addition to prevent epimerization at the C2 position.
-
Warm and Workup : Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Validation : Confirm product formation via ¹H NMR (look for the distinct aldehyde proton singlet at ~9.5–9.8 ppm). Use immediately or store at -20 °C, as azetidine-2-carboxaldehydes can be prone to polymerization.
Protocol B: Mesylation and Nucleophilic Substitution
Purpose: To convert the hydroxyl group into a good leaving group (mesylate) for the introduction of diverse nucleophiles (e.g., primary/secondary amines, thiols).
Figure 2: Step-by-step workflow for the mesylation and subsequent nucleophilic substitution.
Step-by-Step Procedure:
-
Mesylation : Dissolve the azetidine alcohol (1.0 eq) in anhydrous DCM. Add TEA (1.5 eq) and cool to 0 °C.
-
Activation : Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Validation (In-process) : Monitor by LCMS. The mesylate intermediate will show an [M+H]⁺ mass shift of +78 Da compared to the starting material.
-
Isolation : Wash the organic layer with saturated NaHCO₃ and brine. Dry and concentrate to yield the crude mesylate. Note: Proceed to the next step without extensive purification to avoid degradation.
-
Substitution : Dissolve the crude mesylate in anhydrous DMF. Add the desired nucleophile (e.g., a secondary amine, 2.0 eq) and a catalytic amount of NaI (0.1 eq) to facilitate the Finkelstein reaction (in situ conversion to a more reactive iodide).
-
Heating : Heat the mixture to 60–80 °C for 4–12 hours. Monitor via LCMS until the mesylate is consumed.
-
Purification : Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes or DCM/MeOH gradient).
Quantitative Data Summary
The table below summarizes typical reaction conditions and yields for the functionalization of 2-(hydroxymethyl)azetidine derivatives, demonstrating the robust nature of this building block across standard medicinal chemistry transformations [3, 4].
| Transformation | Reagents / Conditions | Typical Yield (%) | Key Observation |
| Oxidation to Aldehyde | Swern (Oxalyl chloride, DMSO, TEA, -78 °C) | 75 - 85% | High preservation of stereocenter (if chiral starting material is used). |
| Oxidation to Carboxylic Acid | TEMPO (cat.), BAIB, MeCN/H₂O, RT | 80 - 90% | Mild conditions prevent ring-opening; avoids toxic chromium reagents. |
| Mesylation | MsCl, TEA, DCM, 0 °C to RT | 90 - 98% | Highly efficient; intermediate is moderately stable but best used crude. |
| Amination (from Mesylate) | Secondary amine, K₂CO₃, DMF, 80 °C | 60 - 80% | Addition of catalytic NaI significantly reduces reaction time. |
| Etherification (Mitsunobu) | Phenol, PPh₃, DIAD, THF, 0 °C to RT | 55 - 75% | Steric hindrance at C2 can slightly lower yields compared to primary acyclic alcohols. |
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed Central (NIH)[Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv[Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS Publications)[Link]
Applications of N-acetyl-2-(hydroxymethyl)azetidine in medicinal chemistry.
Executive Summary
N-acetyl-2-(hydroxymethyl)azetidine represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it functions as a constricted proline isostere . By replacing the 5-membered pyrrolidine ring of proline with the 4-membered azetidine ring, researchers can significantly alter the physicochemical properties (lowering logP) and conformational landscape (restricting
This guide details the utility of this scaffold in peptidomimetic design , specifically for inducing
Physicochemical & Structural Profile
The azetidine ring creates a unique structural environment compared to its larger homologs (pyrrolidine/piperidine).[1][2]
| Property | Azetidine (4-ring) | Proline (5-ring) | Impact in MedChem |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | High reactivity for ring-opening or covalent warhead design. |
| Pucker Angle | ~30° | Variable | Rigidifies backbone; locks specific conformations. |
| Lipophilicity (cLogP) | Lower | Higher | Improves aqueous solubility and metabolic stability. |
| Basicity ( | ~11.3 | ~10.6 | Azetidine amines are generally more basic, enhancing cation- |
Key Application Areas:
-
Peptidomimetics: Used to lock peptide bonds in cis- or trans-conformations to stabilize secondary structures (e.g., type II
-turns). -
Fragment-Based Drug Discovery (FBDD): The hydroxymethyl group acts as a versatile "exit vector" for growing the fragment into adjacent binding pockets.
-
Covalent Inhibitors: The strained ring can be exploited in specific electrophilic designs (e.g., azetidine acrylamides).
Application 1: Proline Replacement Strategy
In drug design, replacing a proline residue with N-acetyl-2-substituted azetidine is a standard strategy to modulate potency and selectivity.
Mechanism of Action: The azetidine ring imposes a higher energy barrier to ring inversion compared to proline. When N-acetylated, the amide bond typically exists in an equilibrium between cis and trans rotamers. The azetidine scaffold often shifts this equilibrium, allowing researchers to "freeze" a bioactive conformation that matches the target protein's binding pocket.
Case Study Reference:
In the development of STAT3 inhibitors, replacing a proline linker with an azetidine-2-carboxamide scaffold resulted in a 4-fold increase in potency (IC50 improved from 2.4
Experimental Protocol: Synthesis & Functionalization
Objective: Synthesis of N-acetyl-2-(hydroxymethyl)azetidine from L-azetidine-2-carboxylic acid. Scale: Gram-scale (1.0 g starting material).
Reagents Required:
-
L-Azetidine-2-carboxylic acid (CAS: 2133-96-2)
-
Acetyl Chloride (AcCl) or Acetic Anhydride (
) -
Triethylamine (TEA)
-
Lithium Borohydride (
) or Borane-THF ( ) -
Dichloromethane (DCM), Methanol (MeOH), THF.
Workflow Diagram (DOT Visualization)
Caption: Three-step synthetic route designed to preserve the sensitive azetidine ring while installing the acetyl and hydroxymethyl functionalities.
Step-by-Step Procedure:
Step 1: Methyl Ester Formation
-
Dissolve L-azetidine-2-carboxylic acid (1.0 g, 9.9 mmol) in dry Methanol (10 mL).
-
Cool to 0°C. Dropwise add Thionyl Chloride (
, 1.5 eq). -
Reflux for 2 hours.
-
Concentrate in vacuo to yield the methyl ester hydrochloride salt.
Step 2: N-Acetylation
-
Resuspend the ester salt in dry DCM (15 mL) at 0°C.
-
Add Triethylamine (3.0 eq) to neutralize the salt and act as a base.
-
Add Acetyl Chloride (1.1 eq) dropwise.[5]
-
Stir at Room Temperature (RT) for 4 hours.
-
Validation: TLC (5% MeOH in DCM) should show conversion of the polar amine to a less polar amide.
-
Wash with 1N HCl, sat.
, and brine. Dry over and concentrate.
Step 3: Selective Reduction (The Critical Step)
Note: We use
-
Dissolve the N-acetyl ester intermediate in anhydrous THF (10 mL).
-
Cool to 0°C. Add
(2.0 M in THF, 1.5 eq) dropwise. -
Stir at RT for 12 hours.
-
Quench: Carefully add MeOH (excess) to destroy borate complexes.
-
Concentrate and purify via Flash Column Chromatography (DCM:MeOH 95:5).
Yield Expectation: 60-75% overall yield.
Characterization:
Safety & Handling (Critical)
-
Toxicity Warning: The parent compound, L-Azetidine-2-carboxylic acid , is a toxic non-proteinogenic amino acid.[6] It can be misincorporated into proteins in place of proline, leading to protein misfolding and ER stress (Unfolded Protein Response).[6]
-
Handling: Always handle the starting material in a fume hood with gloves.
-
Waste: Segregate all azetidine-containing waste as hazardous chemical waste.
References
-
BenchChem. (2025).[1] The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.[2]Link
-
Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.[7] Organic Preparations and Procedures International.
-
Zhang, X., et al. (2020).[7] Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.[3] Journal of Medicinal Chemistry.[5] Link
-
Rubio Gomez, M.A., & Ibba, M. (2020).[4] Aminoacyl-tRNA synthetases as targets for non-canonical amino acids. (Regarding Aze toxicity mechanisms).
-
Soda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem. Chem Pharm Bull.[8] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. jmchemsci.com [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group in N-acetyl-2-(hydroxymethyl)azetidine
Introduction: The Strategic Value of a Four-Membered Ring
The azetidine scaffold is a privileged motif in modern medicinal chemistry. Its inherent ring strain, which lies between that of the highly reactive aziridine and the more stable pyrrolidine, provides a unique combination of conformational rigidity and metabolic stability, making it an attractive design element for drug candidates. N-acetyl-2-(hydroxymethyl)azetidine, in particular, serves as a versatile chiral building block. The primary hydroxyl group at the C2 position is a key handle for chemical modification, allowing for the introduction of diverse functionalities that can modulate a compound's physicochemical properties, pharmacokinetic profile, and target engagement.
This guide provides a detailed exploration of robust and field-proven methodologies for the derivatization of this critical hydroxyl group. We move beyond simple procedural lists to explain the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure reproducible, high-yielding transformations. The protocols described herein cover three principal strategic transformations: Esterification , Etherification , and Activation via Sulfonylation for subsequent nucleophilic displacement.
Core Strategy I: Esterification for Prodrugs and Scaffolds
The conversion of the primary alcohol to an ester is one of the most common derivatization strategies. Ester moieties can enhance cell permeability, serve as prodrugs that are cleaved by endogenous esterases, or act as handles for further chemical elaboration.
Method A: The Acyl Chloride Approach (High Reactivity)
This is a classic, highly reliable method that leverages the high electrophilicity of acyl chlorides. The reaction requires a stoichiometric amount of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine base and halt the reaction.
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert, effectively dissolves the starting materials, and is easily removed in vacuo.
-
Base: Triethylamine is a common and cost-effective choice. Pyridine can also be used and may sometimes catalyze the reaction, but it can be more difficult to remove during work-up.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, minimizing potential side reactions. It is then allowed to warm to ensure the reaction proceeds to completion.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-acetyl-2-(hydroxymethyl)azetidine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling & Base Addition: Cool the solution to 0°C using an ice-water bath. Add triethylamine (1.2 eq) dropwise.
-
Acyl Chloride Addition: Slowly add acetyl chloride (1.1 eq) to the stirred solution. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the pure ester.
Caption: Workflow for esterification via the acyl chloride method.
Method B: The Mitsunobu Reaction (Mild Conditions)
The Mitsunobu reaction is an exceptionally powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including esters, under very mild, neutral conditions.[1][2] It proceeds via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]
-
Reagents: The combination of PPh₃ and DEAD (or DIAD) forms a key betaine intermediate which activates the alcohol.[4] The choice between DEAD and DIAD is often one of convenience, though DIAD is sometimes preferred due to being less shock-sensitive.
-
Nucleophile pKa: The reaction works best for acidic nucleophiles (pKa < 13), such as carboxylic acids.[3][5] This is because the betaine intermediate must be protonated by the nucleophile to proceed efficiently.[1]
-
Order of Addition: The order of reagent addition can be critical. Typically, the alcohol, carboxylic acid, and PPh₃ are mixed first, and the azodicarboxylate is added last and slowly at low temperature to control the reaction rate and minimize side products.[3]
-
Purification Challenge: A significant drawback is the formation of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate as byproducts, which can co-elute with the desired product during chromatography.[1][5] Careful selection of chromatographic conditions is essential.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add N-acetyl-2-(hydroxymethyl)azetidine (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.2 eq).
-
Dissolution: Dissolve the components in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
DEAD/DIAD Addition: Add DIAD (1.2 eq) dropwise to the stirred solution over 10-15 minutes. The solution may turn from colorless to yellow/orange.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: Directly purify the resulting residue by flash column chromatography. The non-polar byproducts (TPPO and the hydrazine) can often be flushed with a less polar eluent system before eluting the more polar product ester.
Caption: General workflow for a Mitsunobu esterification reaction.
Core Strategy II: Etherification via Williamson Synthesis
Creating an ether linkage offers a metabolically robust alternative to the more labile ester bond. The Williamson ether synthesis is the most direct approach, involving the Sₙ2 displacement of a halide by an alkoxide.
-
Base: A strong, non-nucleophilic base is required to fully deprotonate the primary alcohol and form the sodium alkoxide. Sodium hydride (NaH) is ideal for this purpose as the only byproduct is hydrogen gas.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are necessary. They effectively solvate the cation (Na⁺) without interfering with the nucleophilicity of the alkoxide.
-
Alkylating Agent: A reactive alkyl halide (I > Br > Cl) is used as the electrophile. For this protocol, benzyl bromide is used as a representative example.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.
-
Cooling: Cool the suspension to 0°C.
-
Alcohol Addition: Add a solution of N-acetyl-2-(hydroxymethyl)azetidine (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.
-
Alkoxide Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Electrophile Addition: Cool the mixture back to 0°C and add benzyl bromide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quenching: Upon completion, cool the reaction to 0°C and quench it by the slow, dropwise addition of water.
-
Work-up: Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Workflow for Williamson ether synthesis.
Core Strategy III: Activation as a Sulfonate Ester
Converting the hydroxyl group into a sulfonate ester (e.g., mesylate, tosylate) transforms it into an excellent leaving group, poised for Sₙ2 displacement by a wide variety of nucleophiles (e.g., azides, cyanides, amines, thiols).[6] This is a pivotal two-step strategy for introducing atoms other than oxygen.
-
Reagents: Mesyl chloride (MsCl) and tosyl chloride (TsCl) are the most common sulfonylating agents. They react readily with alcohols in the presence of a base.
-
Base: Pyridine is often used as both the base and solvent, as it effectively scavenges the HCl byproduct and can catalyze the reaction. Alternatively, triethylamine in DCM can be used.
-
Temperature: These reactions are typically run at low temperatures (0°C or below) to prevent side reactions and the formation of unstable byproducts.
-
Product Stability: Sulfonate esters, particularly of primary alcohols, can be unstable and are often generated and used immediately in the subsequent substitution step without full purification.[7]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add N-acetyl-2-(hydroxymethyl)azetidine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or pyridine).
-
Cooling & Base Addition: Cool the solution to 0°C. Add triethylamine (1.5 eq) (if using DCM).
-
Sulfonyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Reaction: Stir the reaction at 0°C for 1-2 hours. Monitor carefully by TLC. Do not let the reaction warm significantly if the product is known to be unstable.
-
Work-up (for immediate use): Upon completion, the reaction mixture can often be diluted with a solvent, washed with cold aqueous copper sulfate (to remove pyridine) or cold aqueous NaHCO₃, dried, and concentrated at low temperature. The crude mesylate is then immediately redissolved for the next reaction.
-
Work-up (for isolation): If the product is stable, perform a standard aqueous work-up as described in previous sections, followed by rapid purification on silica gel.
Caption: Workflow for activation of the hydroxyl group as a mesylate.
Summary and Comparison of Methods
The choice of derivatization strategy is dictated by the desired final product and the chemical tolerances of the rest of the molecule.
| Derivatization Strategy | Method | Key Reagents | Conditions | Advantages | Considerations & Disadvantages |
| Esterification | Acyl Chloride | RCOCl, Et₃N | Anhydrous, 0°C to RT | High yield, fast, reliable for many acyl groups. | Generates HCl byproduct; not suitable for acid-sensitive substrates. |
| Mitsunobu | RCOOH, PPh₃, DIAD/DEAD | Anhydrous, neutral, 0°C to RT | Very mild conditions, broad scope for acidic nucleophiles.[1][2] | Difficult purification (TPPO byproduct), requires stoichiometric reagents.[5] | |
| Etherification | Williamson | NaH, R-X | Anhydrous, 0°C to RT | Forms a stable ether bond, strong C-O linkage. | Requires strongly basic conditions, not suitable for base-sensitive substrates. |
| Activation (for Substitution) | Sulfonylation | MsCl/TsCl, Et₃N/Pyridine | Anhydrous, low temp (0°C) | Creates an excellent leaving group for Sₙ2 reactions.[6] | Product can be unstable; often used crude in the next step.[7] |
References
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Technical Support Center: Azetidine Synthesis Protocols.Benchchem.
- Mitsunobu Reaction.Organic Chemistry Portal.
- Mitsunobu reaction.Wikipedia.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
- PREPARATION AND SYNTHETIC APPLIC
- Azetidine synthesis.Organic Chemistry Portal.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.Advanced Journal of Chemistry.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.American Chemical Society.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
- Mitsunobu Reaction.Organic Chemistry Tutor.
- Protective Groups.Organic Chemistry Portal.
- Mitsunobu Reaction.TCI Chemicals.
- Derivatiz
- Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory.
- Protecting Groups.Organic Synthesis.
- The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid.Engineering Village.
- A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride.Semantic Scholar.
- Derivatization of hydroxyl functional groups for liquid chromatography and capillary electrosepar
- A. General synthetic route for accessing azetidines via intermolecular...
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Hydroxyl Protecting Groups Stability.Organic Chemistry Portal.
- Mechanistic and Kinetic Study of Sulfonate Ester Formation and Solvolysis.
- Custom Alcohol Synthesis Services.BOC Sciences.
- Process for the preparation of azetidine sulfonic acids.
- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.University of the Basque Country.
- Amino Acid-Protecting Groups.Chemical Reviews.
- Synthesis of azetidine derivatives.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes.Semantic Scholar.
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
Application Note: Scalable Synthesis of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one
This Application Note is designed for process chemists and scale-up engineers. It details a robust, scalable protocol for the synthesis of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one (also known as N-acetyl-2-hydroxymethylazetidine).
The guide prioritizes atom economy and process safety , avoiding the use of pyrophoric Lithium Aluminum Hydride (LiAlH₄) in favor of a selective borohydride reduction strategy.
Executive Summary & Target Profile
The target molecule, 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one (Compound 4 ), is a critical peptidomimetic building block. It serves as a constrained proline homolog in drug discovery, particularly for CNS-active agents and fragment-based drug design.
-
CAS Number: 1421070-16-7[1]
-
Molecular Formula: C₆H₁₁NO₂[1]
-
Molecular Weight: 129.16 g/mol
-
Solubility: Highly soluble in water/alcohols; moderate solubility in DCM; poor in hexanes.
Core Challenge: The azetidine ring is strained (
Selected Strategy: This protocol utilizes a "Protect-then-Reduce" approach modified for scale. We employ N-acetylation of the ester followed by a chemoselective reduction using Sodium Borohydride (NaBH₄) activated by Lithium Chloride (LiCl) . This method avoids the safety hazards of LiAlH₄ and the difficult workup of amphoteric amino alcohols.
Retrosynthetic Analysis & Workflow
The synthesis is broken down into three unit operations designed to maintain organic solubility of intermediates as long as possible to facilitate purification.
Caption: Retrosynthetic logic prioritizing late-stage reduction to maintain intermediate lipophilicity.
Detailed Experimental Protocol
Step 1: Esterification of Azetidine-2-carboxylic Acid
Objective: Convert the zwitterionic starting material into a soluble ester salt.
-
Reagents: Azetidine-2-carboxylic acid (1.0 equiv), Methanol (10 vol), Thionyl Chloride (SOCl₂, 1.2 equiv).
-
Equipment: Glass-lined reactor with reflux condenser and scrubber (for HCl/SO₂).
Protocol:
-
Charge Methanol to the reactor and cool to 0–5 °C.
-
Add Thionyl Chloride dropwise over 1 hour, maintaining internal temperature
°C (Exothermic). -
Add Azetidine-2-carboxylic acid portion-wise.
-
Warm the mixture to reflux (65 °C) and stir for 4 hours.
-
IPC (In-Process Control): Monitor by ¹H NMR (disappearance of methine proton shift of acid).[2]
-
-
Concentrate the mixture under vacuum to dryness to yield Methyl azetidine-2-carboxylate hydrochloride (2) as a white solid.
-
Yield: Quantitative. Use directly in Step 2.
Step 2: N-Acetylation
Objective: Introduce the acetyl group. The ester group protects the carboxylate, preventing mixed anhydride formation.
-
Reagents: Compound 2 (1.0 equiv), Dichloromethane (DCM, 10 vol), Triethylamine (TEA, 2.5 equiv), Acetic Anhydride (Ac₂O, 1.1 equiv).
-
Safety: TEA/Ac₂O reaction is exothermic.
Protocol:
-
Suspend Compound 2 in DCM at 0 °C.
-
Add TEA dropwise. The solid will dissolve as the free base is liberated.
-
Add Acetic Anhydride dropwise over 30 minutes, keeping
°C. -
Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Wash organic layer with 1M HCl (removes TEA), sat. NaHCO₃ (removes acetic acid), and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Distillation (high vacuum) or silica plug if colored.
-
Product: Methyl 1-acetylazetidine-2-carboxylate (3) (Oil).
Step 3: Chemoselective Reduction (The Critical Step)
Objective: Reduce the ester to the primary alcohol without reducing the N-acetyl amide. Mechanism: NaBH₄ alone reduces esters slowly. Adding LiCl generates LiBH₄ in situ, which is a stronger reducing agent capable of reducing esters to alcohols in mild conditions, while leaving amides intact.
-
Reagents: Compound 3 (1.0 equiv), NaBH₄ (2.0 equiv), LiCl (2.0 equiv), THF (10 vol), Ethanol (5 vol).
Protocol:
-
Charge NaBH₄ and LiCl to the reactor containing dry THF . Stir for 30 min to facilitate LiBH₄ formation.
-
Cool mixture to 0 °C.
-
Dissolve Compound 3 in THF (2 vol) and add dropwise to the borohydride slurry.
-
Add Ethanol dropwise (Gas evolution: H₂). Caution: Control addition rate to manage foaming.
-
Stir at RT for 12–16 hours.
-
IPC: TLC/GC showing consumption of ester.
-
-
Quench: Cool to 0 °C. Add sat. NH₄Cl solution dropwise (pH 7–8).
-
Extraction: The product is water-soluble.
-
Method A (Small Scale): Continuous extraction with DCM for 24 hours.
-
Method B (Scale-up): Evaporate THF/EtOH. Saturate the aqueous residue with solid NaCl. Extract vigorously with 2-MeTHF or n-Butanol (3 x 5 vol).
-
-
Purification: Concentrate organic phase. The residue is often pure enough (>95%). If necessary, purify via short-path distillation or column chromatography (10% MeOH in DCM).
Process Safety & Engineering Controls
Thermal Management (Azetidine Stability)
Azetidines are thermally stable up to
-
Constraint: During Step 1 (Esterification), do not exceed 65 °C.
-
Constraint: During Step 3 (Quench), maintain
°C to prevent acid-catalyzed ring opening of the product.
Hydrogen Management
Step 3 generates stoichiometric quantities of Hydrogen gas (
-
Engineering Control: Reactor must be equipped with a burst disk and nitrogen sweep.
-
Dosing: Reagent addition must be interlocked with reactor pressure and temperature sensors.
Caption: Operational workflow highlighting critical safety nodes (Red).
Analytical Quality Control
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (DMSO-d₆) | Confirm acetyl methyl singlet ( |
| Purity | HPLC (C18, H₂O/MeCN) | > 97.0% Area |
| Residual Solvent | GC-Headspace | THF < 720 ppm, DCM < 600 ppm |
| Water Content | Karl Fischer (KF) | < 1.0% (Product is hygroscopic) |
Key NMR Diagnostic:
The rotation of the N-CO bond often creates rotamers in NMR at room temperature. You may see "doubling" of peaks (e.g., two singlets for the acetyl methyl group) in a
References
- Selective Reduction of Esters: Hamada, Y., et al. "New methods for the synthesis of N-protected amino alcohols from N-protected amino acid esters." Chemical & Pharmaceutical Bulletin, vol. 30, no. 5, 1982, pp. 1921-1924.
-
Azetidine Scale-Up: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[2] Organic Preparations and Procedures International, vol. 38, no. 5, 2006, pp. 427-465. Link
-
LiBH4 Mechanism: Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." The Journal of Organic Chemistry, vol. 47, no. 24, 1982, pp. 4702-4708. Link
-
General Azetidine Synthesis: Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, vol. 84, no.[1][2][3][4] 1, 2012, pp. 223-264. Link
Sources
Application Notes & Protocols: The Strategic Use of N-acetyl-2-(hydroxymethyl)azetidine in Fragment-Based Drug Discovery
Introduction: The Power of Small Scaffolds in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] Instead of screening millions of large, complex molecules, FBDD focuses on identifying very small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[2] These initial hits, typically with affinities in the micromolar to millimolar range, serve as starting points for a structure-guided optimization process, where they are grown or linked to generate highly potent and drug-like candidates.
A key trend in contemporary medicinal chemistry is the move away from "flat," aromatic-rich molecules towards compounds with greater three-dimensionality. Saturated heterocycles, rich in sp³-hybridized carbons, are at the forefront of this shift.[3] These scaffolds offer rigid conformational constraint, presenting well-defined vectors for chemical elaboration in three-dimensional space.[4] The azetidine ring, a four-membered saturated nitrogen heterocycle, is a particularly valuable motif.[5][6] It provides a stable, rigid core with a low molecular weight, making it an ideal scaffold for fragment design.[4][7]
This guide focuses on a specific, high-value fragment: N-acetyl-2-(hydroxymethyl)azetidine . We will explore its properties and provide detailed protocols for its application within a robust FBDD workflow, encompassing primary screening by Nuclear Magnetic Resonance (NMR), hit validation by Surface Plasmon Resonance (SPR), and structural elucidation by X-ray Crystallography.
Featured Fragment: N-acetyl-2-(hydroxymethyl)azetidine
N-acetyl-2-(hydroxymethyl)azetidine is an exemplary fragment for FBDD campaigns. Its structure is a strategic blend of features that make it an effective starting point for drug discovery. The azetidine ring provides a rigid, three-dimensional core. The N-acetyl group can participate in hydrogen bonding as an acceptor, while the 2-(hydroxymethyl) group provides a crucial, synthetically tractable vector for fragment elaboration, allowing medicinal chemists to "grow" the fragment into unoccupied regions of the target's binding pocket.
Table 1: Physicochemical Properties of N-acetyl-2-(hydroxymethyl)azetidine
| Property | Value | Conformance to "Rule of Three" |
| Molecular Weight | 143.17 g/mol | Yes (< 300 Da) |
| cLogP | -1.2 | Yes (≤ 3) |
| Hydrogen Bond Donors | 1 | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 3) |
| Rotatable Bonds | 2 | Yes (≤ 3) |
Properties were calculated using standard cheminformatics tools.
The FBDD Workflow: From Fragment Hit to Structural Insight
A successful FBDD campaign is a multi-stage, self-validating process. The goal is to triage a library of fragments to identify true binders, confirm their interaction, and gain high-resolution structural information to guide subsequent chemistry efforts.
Caption: A typical workflow for fragment-based drug discovery.
Protocol 1: Primary Screening by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally robust technique for primary fragment screening because of its ability to reliably detect the weak binding interactions characteristic of fragments.[2][8] We will focus on the protein-observed ¹H-¹⁵N HSQC experiment, which not only identifies binders but can also map their binding site on the protein surface.[9][10]
Principle of Protein-Observed NMR Screening
This method requires a protein sample that is isotopically labeled with ¹⁵N. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment yields a 2D spectrum where each peak corresponds to a specific amide backbone N-H group in the protein. When a fragment binds, it perturbs the local chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift (a phenomenon known as Chemical Shift Perturbation, or CSP). By comparing the spectrum of the protein with and without the fragment, we can identify binding events and locate the interaction site.[9]
Step-by-Step Protocol: ¹H-¹⁵N HSQC Screening
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N labeling using standard molecular biology techniques.
-
Prepare a stock solution of the ¹⁵N-labeled protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O.
-
Causality: The protein must be stable and soluble at the required concentration for the duration of the NMR experiments, which can take several days for a full library screen.[11] 10% D₂O is required for the spectrometer's frequency lock.
-
-
Fragment Library Preparation:
-
Prepare a high-concentration stock solution of N-acetyl-2-(hydroxymethyl)azetidine (e.g., 100 mM) in a deuterated solvent like DMSO-d₆.
-
For efficiency, fragments are often screened in cocktails or mixtures of 5-10 non-overlapping compounds.[12] Ensure that the ¹H NMR spectra of the individual fragments in the mixture are distinct to simplify deconvolution later.
-
-
Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone (50 µM). This is the control spectrum.
-
Add a small aliquot of the fragment stock solution to the protein sample to a final fragment concentration of 250-500 µM. The final DMSO concentration should be kept low and consistent across all samples (e.g., ≤ 1%).
-
Causality: A high fragment-to-protein concentration ratio is necessary to drive the binding equilibrium for weak interactions.[8] Consistent DMSO concentration is critical to avoid non-specific spectral changes.
-
Acquire a second ¹H-¹⁵N HSQC spectrum on the protein-fragment mixture.
-
-
Data Analysis and Hit Identification:
-
Overlay the reference spectrum with the spectrum containing the fragment.
-
Identify residues whose peaks show significant chemical shift perturbations. A weighted CSP can be calculated for each residue to quantify the effect.
-
A "hit" is declared if significant and consistent CSPs are observed.
-
If screening in mixtures, "deconvolution" is required. This involves re-screening each individual fragment from the hit mixture to identify the active component.[9]
-
Caption: Chemical shift perturbation in an HSQC spectrum indicates a binding event.
Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)
While NMR is an excellent primary screening tool, it is essential to validate hits using an orthogonal biophysical method to eliminate false positives. Surface Plasmon Resonance (SPR) is ideal for this purpose as it provides real-time, label-free kinetic and affinity data.[13][14][15]
Principle of SPR
SPR measures changes in the refractive index at the surface of a sensor chip.[16][17] In a typical FBDD experiment, the target protein (ligand) is immobilized on the chip surface. A solution containing the fragment (analyte) is flowed over the surface. If the fragment binds to the protein, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is detected as a response signal. By measuring the response at different fragment concentrations, one can determine the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates.[17]
Step-by-Step Protocol: SPR Affinity Determination
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Immobilize the target protein onto the sensor surface using a standard method like amine coupling. Aim for a high immobilization level to maximize the signal from the low-molecular-weight fragment.[18]
-
A reference flow cell should be prepared simultaneously (e.g., an activated/deactivated surface with no protein) to subtract non-specific binding and bulk refractive index effects.[16]
-
-
Analyte (Fragment) Preparation:
-
Prepare a dilution series of N-acetyl-2-(hydroxymethyl)azetidine in the running buffer (e.g., PBS with 0.05% P20 surfactant). Concentrations should span the expected KD (e.g., from 1 µM to 1 mM).
-
Ensure the DMSO concentration is identical in all analyte samples and the running buffer. This is known as "DMSO matching" and is critical for high-quality data.[19]
-
Causality: Even small differences in DMSO concentration between the sample and running buffer will cause significant bulk refractive index shifts that can be misinterpreted as binding, leading to false positives.[18][19]
-
-
Binding Analysis:
-
Inject the fragment dilutions over the protein and reference surfaces, starting with the lowest concentration. Include several buffer-only (blank) injections for double referencing.
-
Flow rates and contact times should be optimized to ensure the interaction reaches equilibrium (or steady state). For weak binders, this often requires a high flow rate and sufficient injection time.
-
-
Data Processing and Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Subtract the average signal from the blank injections (double referencing).
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (KD).
-
Table 2: Typical SPR Experimental Parameters for Fragment Screening
| Parameter | Recommended Setting | Rationale |
| Immobilization Method | Amine Coupling (CM5 Chip) | Robust and widely applicable for many proteins.[18] |
| Running Buffer | PBS, 0.05% P20, 1% DMSO | Standard physiological buffer; surfactant minimizes non-specific binding. |
| Analyte Concentrations | 1 µM - 1 mM (7-point series) | Brackets the typical affinity range for fragment hits. |
| Flow Rate | 30-50 µL/min | Reduces mass transport limitation effects. |
| Data Analysis Model | Steady-State Affinity | Appropriate for fast on/fast off kinetics typical of fragments. |
Protocol 3: Structural Characterization by X-ray Crystallography
The ultimate goal of the initial FBDD stages is to obtain a high-resolution 3D structure of the fragment bound to its target. This is most commonly achieved via X-ray crystallography and provides the atomic-level blueprint for the subsequent structure-guided design and fragment elaboration phase.[20][21][22]
Principle of Crystallographic Fragment Screening
This technique involves introducing the fragment into a crystal of the target protein.[21] The most common method is "crystal soaking," where pre-grown protein crystals are transferred to a solution containing a high concentration of the fragment.[12] The small fragment can diffuse through the solvent channels of the crystal lattice and into the protein's active site. The crystal is then flash-frozen and exposed to an X-ray beam. By analyzing the resulting diffraction pattern, an electron density map can be calculated, revealing the precise position and orientation of the bound fragment.[23]
Workflow: Structure Determination of a Protein-Fragment Complex
-
Protein Crystallization:
-
Produce large quantities of highly pure and homogenous protein.
-
Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the apo (ligand-free) protein.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing N-acetyl-2-(hydroxymethyl)azetidine at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer.
-
Causality: A high fragment concentration is required to achieve sufficient occupancy in the binding site within the crystal.[12]
-
Carefully transfer an apo crystal into a small drop of the soaking solution. Soaking times can range from minutes to hours and must be optimized.
-
-
Data Collection:
-
Retrieve the soaked crystal and flash-cool it in liquid nitrogen to prevent radiation damage.
-
Collect a complete X-ray diffraction dataset, typically at a synchrotron beamline to ensure high flux and resolution.[22]
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure as a search model.
-
Calculate difference electron density maps (Fo-Fc). Positive density in the binding site that fits the shape of N-acetyl-2-(hydroxymethyl)azetidine confirms its binding.
-
Model the fragment into the density and perform iterative rounds of refinement until the structural model converges with the experimental data.
-
Caption: Structure-guided elaboration of the initial fragment hit.
The resulting co-complex structure is invaluable. It reveals the specific interactions (hydrogen bonds, hydrophobic contacts) between the fragment and the protein. Crucially, it highlights the orientation of the hydroxymethyl "growth vector," showing medicinal chemists exactly where to add new chemical functionality to engage with nearby sub-pockets and improve binding affinity, transforming a millimolar fragment into a nanomolar lead.
References
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Erlanson, D.A., Fesik, S.W., Hubbard, R.E., Jahnke, W. & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
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Rich, R. L., & Myszka, D. G. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology. Available at: [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Available at: [Link]
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Sun, B., et al. (2021). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]
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Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Available at: [Link]
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Gill, A. L., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry. Available at: [Link]
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Sun, B., et al. (2021). Protocol to perform fragment screening using NMR spectroscopy. PubMed. Available at: [Link]
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Bruker. (n.d.). NMR-based Fragment Screening for Drug Discovery. Available at: [Link]
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Renaud, J., et al. (2016). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
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PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available at: [Link]
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Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Available at: [Link]
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MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Available at: [Link]
-
Proteros. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available at: [Link]
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Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. Available at: [Link]
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CrystalsFirst. (2022). Fragment HIT Identification in FBDD. Available at: [Link]
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CureFFI.org. (2016). NMR fragment screening. Available at: [Link]
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Consensus. (n.d.). What are the key considerations when designing NMR experiments for fragment-based drug discovery?. Available at: [Link]
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iNext-Discovery. (2021). NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. Available at: [Link]
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Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Journal of Biomolecular NMR. Available at: [Link]
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Scott, J. S., et al. (2018). Partially Saturated Bicyclic Heteroaromatics as an sp3-Enriched Fragment Collection. Angewandte Chemie International Edition. Available at: [Link]
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ResearchGate. (n.d.). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Available at: [Link]
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University of Leeds. (n.d.). To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns. Available at: [Link]
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Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Available at: [Link]
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Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Available at: [Link]
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Stevenson, N. G., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry. Available at: [Link]
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Astex Pharmaceuticals. (n.d.). Fragment-based drug discovery: opportunities for organic synthesis. Available at: [Link]
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ResearchGate. (n.d.). Partially Saturated Bicyclic Heteroaromatics as an sp³-Enriched Fragment Collection. Available at: [Link]
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Singh, G. S. (2010). Azetidine Synthesis. Mini-Reviews in Organic Chemistry. Available at: [Link]
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ResearchGate. (2016). SPR-based Fragment Screening: Advantages and Applications. Available at: [Link]
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Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Available at: [Link]
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Ghorai, M. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]
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MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link]
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Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Available at: [Link]
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PubChem. (n.d.). Azetidine, 1-acetyl-2-methyl-. Available at: [Link]
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Journal of Chemical Health Risks. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]
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Page, B. D. G., et al. (2013). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Figshare. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]
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ResearchGate. (n.d.). Structures of some azetidine-based drugs. Available at: [Link]
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Wang, Y., et al. (2023). Fragment-Based Discovery of Azocyclic Alkyl Naphthalenesulfonamides as Keap1-Nrf2 Inhibitors for Acute Lung Injury Treatment. Journal of Medicinal Chemistry. Available at: [Link]
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BuyersGuideChem. (n.d.). 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. Available at: [Link]
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Introduction: The Rising Prominence of 2-Substituted Azetidines in Drug Discovery
An Application Guide to the Asymmetric Synthesis of 2-Substituted Azetidine Derivatives
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become highly sought-after scaffolds in modern medicinal chemistry.[1][2] Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that can significantly enhance the pharmacological profile of drug candidates.[3] Specifically, the incorporation of an azetidine moiety can improve aqueous solubility, metabolic stability, and cell permeability, while also serving as a rigid scaffold to orient substituents for optimal target engagement.
Among the various substitution patterns, 2-substituted azetidines are of particular interest as they can function as constrained mimics of natural amino acids or as chiral building blocks for more complex molecular architectures.[4] However, the synthesis of these structures, particularly in an enantiomerically pure form, is a significant challenge due to the high ring strain associated with the four-membered ring, which often makes ring-closing reactions thermodynamically and kinetically challenging.[5][6]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth overview of key, field-proven strategies for the asymmetric synthesis of 2-substituted azetidines. We will move beyond simple procedural lists to explain the underlying principles, the rationale behind experimental design, and provide detailed, actionable protocols for selected transformative methods.
Strategy 1: Organocatalytic Synthesis via Enantioselective α-Chlorination
A powerful and versatile approach to chiral 2-substituted azetidines that avoids the need for chiral substrates or auxiliaries is organocatalysis. This strategy introduces chirality at the outset by using a small organic molecule as the catalyst. A notable example involves the enantioselective α-chlorination of an achiral aldehyde, which is then elaborated into the final azetidine product through a multi-step sequence.[1] This method is particularly advantageous as it yields N-unfunctionalized azetidines, which are readily available for subsequent derivatization.[1]
Scientific Rationale & Workflow
The core of this strategy lies in the initial organocatalytic α-chlorination of a simple aldehyde. Proline-derived catalysts are often employed to create a chiral enamine intermediate, which then reacts with an electrophilic chlorine source (e.g., N-chlorosuccinimide) from a sterically defined trajectory, establishing the crucial stereocenter. To prevent epimerization of the resulting labile α-chloro aldehyde, it is immediately reduced in situ to the configurationally stable β-chloro alcohol.[1]
This stable chiral intermediate is then converted through a series of standard organic transformations—activation of the alcohol (e.g., as a triflate), nucleophilic displacement to introduce a nitrile group, and subsequent reduction of the nitrile to a primary amine. The final step is an intramolecular SN2 cyclization, where the newly formed amine displaces the chloride to form the azetidine ring.
Detailed Experimental Protocol: Synthesis of (R)-2-Propylazetidine
This protocol is adapted from the methodology reported by De-Stephanis et al.[1]
Part A: Synthesis of (R)-2-chloro-1-pentanol
-
Catalyst Solution: In an oven-dried flask under an argon atmosphere, dissolve (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.1 mmol, 10 mol%) in anhydrous chloroform (5.0 mL).
-
Reaction Initiation: Cool the solution to 0 °C. Add pentanal (1.0 mmol, 1.0 eq.) followed by N-chlorosuccinimide (NCS) (1.2 mmol, 1.2 eq.).
-
Stirring: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
In Situ Reduction: Once the chlorination is complete, add methanol (5.0 mL) to the reaction mixture, followed by the portion-wise addition of sodium borohydride (NaBH₄) (2.0 mmol, 2.0 eq.) over 15 minutes, maintaining the temperature at 0 °C.
-
Quenching and Extraction: After stirring for an additional 30 minutes, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield (R)-2-chloro-1-pentanol.
Part B: Synthesis of (R)-2-propylazetidine
-
Triflation: To a solution of (R)-2-chloro-1-pentanol (1.0 mmol, 1.0 eq.) and pyridine (1.5 mmol, 1.5 eq.) in anhydrous dichloromethane (10 mL) at -20 °C, add triflic anhydride (Tf₂O) (1.2 mmol, 1.2 eq.) dropwise. Stir for 1 hour at this temperature.
-
Cyanide Displacement: In a separate flask, prepare a solution of potassium cyanide (KCN) (3.0 mmol, 3.0 eq.) and 18-crown-6 (0.3 mmol, 30 mol%) in acetonitrile (10 mL). Add the freshly prepared triflate solution from the previous step to the cyanide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude β-chloro nitrile is used directly in the next step without further purification.
-
Nitrile Reduction: Dissolve the crude nitrile in anhydrous THF (10 mL) and cool to 0 °C. Add borane dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 3.0 mmol, 3.0 eq.) dropwise. Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Hydrolysis and Cyclization: Cool the reaction to 0 °C and carefully add 6 M HCl (5 mL). Heat to reflux for 1 hour to hydrolyze the borane-amine complex. Cool to room temperature and basify the solution to pH > 12 with solid K₂CO₃. Add THF (10 mL) and heat the biphasic mixture to 65 °C for 12 hours to effect cyclization.
-
Final Purification: Cool the reaction, separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine all organic layers, dry over Na₂SO₄, and concentrate carefully. Purify by column chromatography or distillation to obtain (R)-2-propylazetidine.
Representative Data
| Aldehyde Substrate | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| Propanal | 28 | 92 |
| Pentanal | 32 | 90 |
| Isovaleraldehyde | 22 | 84 |
| Cyclohexanecarboxaldehyde | 25 | 91 |
Data synthesized from results presented in De-Stephanis, L. et al. (2011).[1]
Strategy 2: Diastereoselective Synthesis of Azetidine-2-carboxylic Acid
Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a valuable building block in peptide and medicinal chemistry.[4] Its asymmetric synthesis often relies on a diastereoselective approach where a chiral auxiliary is used to control the stereochemistry during the formation of the azetidine ring.[7][8] This method is robust, scalable, and provides access to either enantiomer of the target molecule by selecting the appropriate enantiomer of the chiral auxiliary.
Scientific Rationale & Mechanism
This synthesis begins with the reaction of a γ-halo-α-ketoester with a chiral amine, typically (R)- or (S)-α-methylbenzylamine. This forms a chiral aminonitrile intermediate. The key stereochemistry-defining step is the intramolecular cyclization. A strong, sterically hindered base like lithium hexamethyldisilazide (LiHMDS) is used to deprotonate the carbon α to the nitrile group. The resulting anion then undergoes an intramolecular SN2 reaction, displacing the halide on the γ-carbon.
The chiral auxiliary on the nitrogen atom directs the approach of the electrophilic γ-carbon to one face of the planar carbanion, leading to the preferential formation of one diastereomer. The bulky phenyl group of the auxiliary effectively shields one face of the molecule, forcing the cyclization to occur from the less hindered side. After the ring is formed, the nitrile is hydrolyzed to a carboxylic acid, and the chiral auxiliary is removed via hydrogenolysis to yield the final enantiopure product.[7]
Detailed Experimental Protocol: Synthesis of (S)-Azetidine-2-carboxylic Acid
This protocol is adapted from the practical synthesis reported by Alker et al.[7][8]
-
Precursor Synthesis: Prepare benzyl 1-((S)-1-phenylethyl)-azetidine-2,2-dicarbonitrile (intermediate 14 in the reference) from commercially available starting materials as described in the literature.[7]
-
Diastereoselective Cyclization:
-
In an oven-dried, three-neck flask under an argon atmosphere, dissolve the dicarbonitrile precursor (3.0 mmol, 1.0 eq.) in anhydrous THF (70 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF, 3.7 mmol, 1.23 eq.) dropwise via syringe over 20 minutes.
-
After the addition is complete, slowly warm the reaction mixture to -20 °C over a period of 2 hours.
-
Quench the reaction at -20 °C by adding a saturated aqueous solution of NH₄Cl.
-
Warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture of benzyl 1-((S)-1-phenylethyl)-azetidine-2-carboxylates by flash column chromatography to isolate the desired (S,S)-diastereomer.
-
-
Hydrolysis:
-
Dissolve the purified (S,S)-diastereomer (0.7 mmol, 1.0 eq.) in concentrated hydrochloric acid (10 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the solution and remove the solvent under reduced pressure to yield the benzyl-protected amino acid hydrochloride salt as a solid, which can be used directly in the next step.
-
-
Hydrogenolysis (Deprotection):
-
Dissolve the hydrochloride salt from the previous step in methanol (20 mL).
-
Add 10% Palladium on Carbon (Pd/C) (200 mg, ~10 wt% of substrate).
-
Stir the resulting suspension under a hydrogen atmosphere (balloon or Parr shaker) for 4 days at room temperature.
-
Filter the reaction mixture through a pad of Celite®, rinsing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (S)-Azetidine-2-carboxylic acid hydrochloride as a white crystalline solid.
-
The zwitterionic form can be obtained by ion-exchange chromatography if required.
-
Key Performance Data
| Step | Product | Yield | Optical Purity |
| Cyclization | (S,S)-Benzyl ester | ~60-70% (for desired diastereomer) | >95% d.e. |
| Hydrolysis & Deprotection | (S)-Azetidine-2-carboxylic acid | ~92% (over 2 steps) | 95% e.e. |
Data synthesized from results presented in Alker, A. et al. (2005).[7]
Strategy 3: Copper-Catalyzed Asymmetric Difunctionalization of Azetines
A highly efficient and atom-economical strategy for constructing complex chiral azetidines is the direct difunctionalization of an unsaturated precursor. A leading-edge example is the copper-catalyzed enantioselective boryl allylation of 2-azetines.[3][9] This powerful method simultaneously installs two versatile functional groups (a boryl and an allyl group) across the C=C bond of the azetine, creating two new stereogenic centers with excellent control over both relative and absolute stereochemistry.[10]
Scientific Rationale & Catalytic Cycle
The reaction is catalyzed by a chiral copper(I) complex, typically formed from a copper source like CuBr and a chiral bisphosphine ligand (e.g., (S,S)-Ph-BPE). The catalytic cycle is believed to begin with the reaction of the active copper catalyst with a diboron reagent (B₂pin₂) to form a copper-boryl species.
This species then undergoes a syn-addition across the double bond of the N-protected 2-azetine (borylcupration). This step is typically fast and determines the relative stereochemistry (cis). The resulting alkyl-copper intermediate is chiral. The rate-determining and enantio-determining step is the subsequent reaction of this intermediate with an allyl phosphate electrophile.[9] This occurs via an SN2' pathway, where the copper species attacks the γ-position of the allyl system, leading to the formation of the C-C bond and regeneration of the active copper catalyst. The choice of the chiral ligand is critical for inducing high enantioselectivity in this allylation step.
General Experimental Protocol
This is a general procedure adapted from the work of Zhu and Sun.[9][10]
-
Flask Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the copper(I) source (e.g., CuBr, 0.04 mmol, 10 mol%), the chiral bisphosphine ligand (e.g., (S,S)-Ph-BPE, 0.048 mmol, 12 mol%), and sodium tert-butoxide (NaOtBu) (0.6 mmol, 1.5 eq.).
-
Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂) (0.6 mmol, 1.5 eq.) and anhydrous 1,4-dioxane (8 mL). Stir the mixture at room temperature for 30 minutes.
-
Substrate Addition: Add the N-protected 2-azetine (0.4 mmol, 1.0 eq.) followed by the allyl phosphate derivative (0.6 mmol, 1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 10-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting azetine.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 2,3-disubstituted azetidine. The enantiomeric excess (ee) is typically determined by HPLC analysis on a chiral stationary phase.
Representative Scope & Performance
| Azetine (N-Protecting Group) | Allyl Phosphate (Substituent) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| N-Boc | Phenyl | 95 | >20:1 | 98 |
| N-Boc | 4-MeO-Ph | 92 | >20:1 | 99 |
| N-Boc | 2-Thienyl | 91 | >20:1 | 96 |
| N-Cbz | Phenyl | 89 | >20:1 | 97 |
Data synthesized from results presented in Zhu, M., & Sun, J. (2025).[9][10] Remarkably, in almost all reported cases, single isomers were obtained with complete regio-, enantio-, and diastereoselectivity.[9]
Summary and Outlook
The asymmetric synthesis of 2-substituted azetidines has matured significantly, with several robust and highly selective methods now available to the synthetic chemist.
-
Organocatalysis offers a metal-free route to N-H azetidines, which are primed for further functionalization.
-
Diastereoselective cyclizations using chiral auxiliaries provide a reliable and scalable path to key building blocks like azetidine-2-carboxylic acid.
-
Transition metal catalysis , particularly the difunctionalization of azetines, represents the state-of-the-art in efficiency, constructing two stereocenters with high fidelity in a single operation.
Future advancements will likely focus on expanding the substrate scope of existing methods, developing novel catalytic systems with even greater efficiency, and exploring new reaction pathways such as direct C-H functionalization of the azetidine ring and biocatalytic approaches.[2] As the demand for structurally novel and three-dimensional molecules continues to grow in drug discovery, the development of creative solutions for synthesizing chiral azetidines will remain a vibrant and impactful area of research.
References
-
De-Stephanis, L., et al. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC, NIHMS662286. Available at: [Link]
-
Singh, G. S., & D’hooghe, M. (2015). Azetidine Synthesis. In Science of Synthesis: Knowledge Updates. Available at: [Link] (Note: While the direct link to the specific chapter is not available, this resource covers related cycloadditions).
-
Alker, A., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9038–9041. Available at: [Link]
-
Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]
-
Alker, A., et al. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed, 16238327. Available at: [Link]
-
Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]
-
Wang, Z., et al. (2023). Organocatalytic enantioselective [2 + 2] cycloadditions towards chiral fused α-trifluoromethyl azetidines. Organic Chemistry Frontiers. Available at: [Link]
-
Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. ResearchGate. Available at: [Link]
-
Ohfune, Y., et al. (1995). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 43(1), 188-190. Available at: [Link]
-
Zhang, J., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(24), 6257-6261. Available at: [Link]
-
Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537. Available at: [Link]
-
Doyle, M. P., et al. (2019). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylide [3+1]‐Cycloaddition with Metallo‐Enolcarbenes. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]
-
Kaur, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]
-
Pál, D., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11187–11199. Available at: [Link]
-
Ellman, J. A., & Robak, M. T. (2010). Enantioselective Synthesis of Nitrogen Heterocycles. ResearchGate. Available at: [Link]
Sources
- 1. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: The Strategic Implementation of Azetidine Scaffolds in CNS-Focused Lead-Like Libraries
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Physicochemical rationale, library synthesis protocols, and in vitro blood-brain barrier (BBB) validation.
Introduction: The CNS Drug Design Challenge
The development of therapeutics targeting the central nervous system (CNS) remains one of the most formidable challenges in medicinal chemistry. The primary bottleneck is the Blood-Brain Barrier (BBB), a highly selective semipermeable border that prevents the vast majority of small molecules from entering the brain parenchyma. Historically, medicinal chemists have relied on increasing lipophilicity to drive passive BBB diffusion. However, this often leads to poor aqueous solubility, high plasma protein binding, and off-target toxicity (the "molecular obesity" problem).
To circumvent this, modern Diversity-Oriented Synthesis (DOS) and CNS library design have shifted toward the incorporation of azetidines —four-membered, nitrogen-containing aliphatic heterocycles. As a privileged scaffold, the azetidine ring offers a unique combination of conformational rigidity, high sp³ character (
The Physicochemical Rationale: Why Azetidine?
The selection of an azetidine core over its five-membered (pyrrolidine) or six-membered (piperidine) counterparts is rooted in fundamental physical organic chemistry.
Mechanistic Causality of pKa Modulation:
Because the azetidine ring is highly strained (internal bond angles of ~90°), the exocyclic bonds—including the nitrogen lone pair—must adopt a higher degree of s-character to compensate for the p-character localized in the strained ring bonds. Electrons in orbitals with higher s-character are held closer to the positively charged nucleus, making the nitrogen lone pair less available to accept a proton. Consequently, the
At a physiological pH of 7.4, this lower
Lipophilicity and Solubility: Furthermore, the azetidine scaffold inherently lowers the partition coefficient (LogP) by approximately 0.5 units compared to pyrrolidine analogs. This allows chemists to maintain the overall lipophilicity of the drug candidate within the optimal "CNS-friendly" window (cLogP 1.5 – 3.0), thereby improving aqueous solubility and reducing non-specific lipid binding.
Quantitative Comparison of Saturated N-Heterocycles
The following table summarizes the foundational physicochemical differences that make azetidine the superior choice for CNS library design.
| Scaffold | Ring Size | Basic | Relative LogP ( | Conformational Rigidity | Predicted BBB Permeability ( |
| Azetidine | 4 | ~10.4 | Base (0.0) | High | Excellent |
| Pyrrolidine | 5 | ~11.3 | +0.5 | Moderate | Moderate |
| Piperidine | 6 | ~11.2 | +1.0 | Low (Chair flip) | Poor to Moderate |
CNS Library Design and Validation Workflow
To systematically exploit the azetidine scaffold, drug discovery programs utilize a streamlined workflow moving from in silico design through high-throughput synthesis, culminating in rigorous in vitro BBB permeability testing.
Workflow for designing, synthesizing, and validating azetidine-based CNS-focused compound libraries.
Experimental Protocols
Protocol 1: High-Throughput Synthesis of Substituted Azetidines via Reductive Amination
Purpose: To generate a diverse library of azetidine derivatives from a common azetidin-3-one building block.
Causality & Rationale: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (
Materials:
-
N-Boc-azetidin-3-one (Scaffold)
-
Diverse primary/secondary amine library (R-NH₂)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) and Acetic Acid (AcOH)
-
Strong Cation Exchange (SCX) cartridges for purification
Step-by-Step Methodology:
-
Imine Formation: In a 96-well reaction block, dispense 0.1 mmol of N-Boc-azetidin-3-one dissolved in 1.0 mL of anhydrous DCM into each well.
-
Amine Addition: Add 0.12 mmol (1.2 equiv.) of the respective diverse amine to each well.
-
Catalysis: Add 10 µL of glacial acetic acid to each well to catalyze iminium ion formation. Agitate the block at room temperature for 2 hours.
-
Selective Reduction: Add 0.15 mmol (1.5 equiv.) of STAB to each well. Seal the block and shake vigorously at room temperature for 16 hours.
-
Quenching: Quench the unreacted hydride by adding 0.5 mL of saturated aqueous
. Wait 15 minutes until gas evolution ceases. -
Catch-and-Release Purification (Self-Validating Step): Load the organic layer onto an SCX cartridge. Non-basic impurities (like unreacted ketone) will wash through. Elute the desired basic azetidine product using 2M Ammonia in Methanol. This guarantees that only compounds containing the target basic nitrogen are carried forward.
-
Concentration: Evaporate the solvent under a stream of nitrogen to yield the purified azetidine library members.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)
Purpose: To empirically validate the passive diffusion capabilities of the synthesized azetidine library across a lipid membrane simulating the BBB .
Causality & Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport mechanisms. Because azetidines are designed specifically to optimize passive diffusion via
Materials:
-
96-well PAMPA Donor plate (PVDF membrane, 0.45 µm pore size) and Acceptor plate (PTFE)
-
Porcine Brain Lipid (PBL) extract (20 mg/mL in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Lucifer Yellow (LY) - Membrane Integrity Control
Step-by-Step Methodology:
-
Membrane Preparation: Carefully coat the PVDF membrane of each well in the Donor plate with 5 µL of the PBL/dodecane solution. Critical: Do not puncture the membrane with the pipette tip. Allow 5 minutes for the dodecane to partially evaporate and the lipid to settle into the pores.
-
Donor Solution Preparation: Dissolve the azetidine test compounds in DMSO to a 10 mM stock. Dilute to a final concentration of 500 µM in PBS (pH 7.4) containing 5% DMSO. Spike the solution with Lucifer Yellow (final concentration 100 µM).
-
Acceptor Plate Loading: Add 300 µL of blank PBS (pH 7.4, 5% DMSO) to each well of the Acceptor plate.
-
Sandwich Assembly: Add 200 µL of the Donor Solution to the Donor plate wells. Carefully lower the Donor plate into the Acceptor plate to form the "sandwich" assembly, ensuring the artificial membrane is in direct contact with the acceptor buffer.
-
Incubation: Incubate the assembly at room temperature for 18 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates. Quantify the concentration of the test compound in both the Donor and Acceptor wells using LC-MS/MS.
-
Self-Validating Integrity Check: Measure the fluorescence of the Acceptor well at 428 nm (excitation) / 536 nm (emission) to detect Lucifer Yellow.
-
Logic: Lucifer Yellow is highly hydrophilic and cannot passively cross an intact lipid membrane. If LY is detected in the acceptor well, the artificial BBB membrane was compromised (e.g., physically torn or poorly coated). The permeability data for that specific well must be discarded , ensuring absolute trustworthiness of the final dataset.
-
-
Calculation: Calculate the effective permeability (
) using the standard PAMPA equation. Compounds with cm/s are classified as highly BBB permeable (CNS+).
References
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate.[Link]
-
Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. National Institutes of Health (PMC).[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one
Welcome to the technical support guide for the synthesis of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable azetidine building block. Azetidines are privileged structures in medicinal chemistry, offering unique conformational constraints and improved physicochemical properties.[1] However, their synthesis can be challenging due to inherent ring strain.[2]
This guide provides a comprehensive framework for troubleshooting common issues encountered during the N-acetylation of 2-(hydroxymethyl)azetidine, moving beyond a simple protocol to explain the chemical principles behind each step.
Core Synthesis Overview
The most reliable and reproducible pathway to the target compound begins with the deprotection of a stable precursor, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (Boc-2-(hydroxymethyl)azetidine), followed by direct N-acetylation of the resulting free amine.
Caption: General two-part synthesis workflow.
Baseline Experimental Protocol
This protocol serves as a validated starting point for your experiments.
Part A: Boc Deprotection of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate
-
Dissolve tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 5 mL per 1 g of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Crucial Step: Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual acid. The resulting crude 2-(hydroxymethyl)azetidine trifluoroacetate salt is typically used directly in the next step.
Part B: N-Acetylation
-
Dissolve the crude azetidine salt from Part A in DCM (approx. 10 mL per 1 g of original Boc-protected starting material).
-
Cool the solution to 0 °C.
-
Add triethylamine (TEA, approx. 3.0 eq to neutralize both the TFA salt and the acetic acid byproduct) dropwise. Stir for 10-15 minutes.
-
Slowly add acetic anhydride (1.05-1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the amine.
-
Proceed to work-up and purification as described in the troubleshooting section.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.
Caption: Decision tree for troubleshooting low yield.
Q1: My reaction yield is consistently low, and my TLC shows a complex mixture of spots. Where should I start?
A1: A low yield with multiple products points to issues with either the starting material quality, reaction control, or side reactions.
-
Validate Your Starting Material: The primary suspect is often the 2-(hydroxymethyl)azetidine free base. If you started with the Boc-protected version, ensure deprotection was complete. Residual acid from this step can neutralize the base in the subsequent acetylation, leading to an incomplete reaction. It is critical to perform a thorough neutralization or co-evaporation after deprotection.
-
Analyze Side Products: Use LC-MS to identify the mass of the major byproducts. A mass of +42 amu relative to your product suggests O-acetylation, while other masses could indicate more complex degradation.
-
Review Reaction Conditions: Re-evaluate stoichiometry, temperature control, and solvent purity. Azetidine chemistry requires precision.
Q2: I suspect my starting material, 2-(hydroxymethyl)azetidine, is unstable. How can I handle it effectively?
A2: Your suspicion is valid. Small, unfunctionalized cyclic amines can be volatile and prone to degradation.
-
Best Practice: The most reliable method is to generate the free amine from its salt (e.g., HCl or TFA salt) in situ just before the acylation step.
-
Procedure:
-
Start with the stable, commercially available Boc-protected precursor, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate.[3][4]
-
Perform the acid-mediated deprotection as described in the baseline protocol.
-
After removing the acid, dissolve the crude salt in the reaction solvent (e.g., DCM).
-
Add a sufficient amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). You will need at least 2 equivalents when starting from the salt: 1 equivalent to neutralize the salt and form the free amine, and another equivalent to scavenge the acid produced during acetylation. Adding a slight excess (e.g., 2.2-2.5 eq total) is often beneficial.
-
Proceed immediately with the addition of the acetylating agent. This approach avoids isolating the potentially unstable free amine.
-
Q3: My mass spectrometry results show a significant peak at M+42, corresponding to a di-acetylated product. How can I prevent this O-acetylation?
A3: This is a classic chemoselectivity problem. The primary alcohol on your molecule is competing with the secondary amine for the acetylating agent. Since N-acetylation is generally faster than O-acetylation for amino alcohols, this side reaction can be minimized with careful control of reaction conditions.[5]
Caption: Competing N- and O-acetylation pathways.
-
Control Stoichiometry: Use a minimal excess of the acetylating agent. Start with 1.05 equivalents of acetic anhydride. A large excess will drive the slower O-acetylation reaction.
-
Maintain Low Temperature: Add the acetylating agent dropwise at 0 °C. Low temperatures significantly reduce the rate of O-acetylation compared to N-acetylation.
-
Choice of Reagent: Acetic anhydride is generally preferred over acetyl chloride. Acetyl chloride is more reactive and less selective, increasing the likelihood of the side reaction.
-
Selective Deprotection: If O-acetylation is unavoidable, the resulting acetate ester can often be selectively cleaved post-purification using mild basic conditions (e.g., K₂CO₃ in methanol) while leaving the more stable amide bond intact.
Q4: I am losing a significant amount of product during the aqueous work-up. How can I improve my isolation yield?
A4: The target molecule contains both a hydroxyl group and an amide, making it quite polar with moderate water solubility. This property can lead to substantial losses during standard liquid-liquid extraction.
-
Saturate the Aqueous Phase: Before extracting, add solid sodium chloride (NaCl) to the aqueous layer until it is saturated. This "salting out" effect decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer.
-
Increase Number of Extractions: Instead of one or two large-volume extractions, perform multiple (4-6) extractions with smaller volumes of organic solvent (e.g., DCM or ethyl acetate).
-
Use a More Polar Solvent: If losses are still high with DCM or ethyl acetate, consider a mixed solvent system for extraction, such as 9:1 DCM/isopropanol, which can more effectively recover polar products.
-
Continuous Extraction: For larger scales where losses are more significant, using a continuous liquid-liquid extractor can be highly effective for recovering water-soluble compounds.
Frequently Asked Questions (FAQs)
FAQ 1: What are the three most critical parameters to control for this synthesis?
-
Stoichiometry of the Acetylating Agent: Keep it close to 1.05 equivalents to maximize N-acetylation while minimizing O-acetylation.
-
Temperature Control: Perform the addition of the acetylating agent at 0 °C to manage the exothermic reaction and enhance selectivity.
-
Base Equivalents: When starting from an acid salt of the amine, ensure at least 2.0 equivalents of base are used to both liberate the free amine and neutralize the reaction byproduct.
FAQ 2: Are there alternative acetylating agents I can use? Yes, while acetic anhydride is common, other reagents can be used. For instance, using acetic acid with a coupling agent like EDC/HOBt is a much milder method, though it is more expensive and requires more complex purification. For most applications, acetic anhydride provides the best balance of reactivity, cost, and efficiency. Another alternative is using acetonitrile with an alumina catalyst in a continuous-flow setup, which is an environmentally friendly option.[6]
FAQ 3: How can I confirm the structure and purity of my final product? A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: This will confirm the molecular structure, showing the acetyl methyl protons, the protons of the azetidine ring, and the hydroxymethyl group.
-
Mass Spectrometry (LC-MS or GC-MS): This will confirm the molecular weight of the product.
-
FT-IR Spectroscopy: Look for the characteristic amide carbonyl stretch (~1640 cm⁻¹) and the O-H stretch of the alcohol (~3400 cm⁻¹).
-
Purity Analysis: Use HPLC or quantitative NMR (qNMR) to determine the purity of the final compound.
FAQ 4: What are the main considerations for scaling up this reaction?
-
Heat Management: The N-acetylation reaction is exothermic. On a larger scale, the addition rate of the acetylating agent must be carefully controlled, and efficient overhead stirring and an external cooling bath are essential to maintain a stable internal temperature.
-
Work-up: Handling large volumes of extractions can be cumbersome. Consider using a larger separatory funnel or a continuous extractor.
-
Purification: Flash column chromatography can become impractical at a large scale. Consider alternative purification methods like crystallization or distillation if the product's properties allow.
Data Summary Table
The following table provides an overview of how different reaction parameters can influence the outcome. Yields and purity are illustrative and will vary based on specific experimental execution.
| Parameter | Condition A (Recommended) | Condition B (High Reactivity) | Condition C (Mild) | Expected Outcome |
| Starting Material | 2-(HO-methyl)azetidine TFA Salt | 2-(HO-methyl)azetidine Free Base | 2-(HO-methyl)azetidine | - |
| Acetylating Agent | Acetic Anhydride (1.05 eq) | Acetyl Chloride (1.2 eq) | Acetic Acid / EDC (1.1 eq) | Condition A is optimal. B risks O-acetylation. C is mild but costly. |
| Base | TEA (2.2 eq) | Pyridine (2.5 eq) | DIPEA (2.2 eq) | TEA and DIPEA are good non-nucleophilic choices. |
| Solvent | DCM | THF | DMF | DCM is standard. THF is also suitable. |
| Temperature | 0 °C to RT | 0 °C to RT | RT | Low temperature is crucial for selectivity. |
| Typical Yield | 75-90% | 60-80% | 70-85% | Higher potential for side products in B can lower isolated yield. |
| Purity Profile | High, minor O-acetylation | Moderate, significant O-acetylation | High, but purification from coupling agents needed. | Condition A generally gives the cleanest profile. |
References
- Synthesis and biological study of Azetidinone deriv
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Stability of different azetidine esters. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Pál, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11265–11276. [Link]
- Synthesis of azetidine derivatives. (2000).
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
- Al-Zayadi, A. (2014). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive.
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 3, 2026, from [Link]
-
2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester. (n.d.). BuyersGuideChem. Retrieved March 3, 2026, from [Link]
-
Utkis, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. [Link]
-
Li, S., et al. (2023). Reversible 2′-OH acylation enhances RNA stability. Nature Chemistry. [Link]
-
Zhu, M., & Sun, J. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
Methods for the synthesis of azetidines. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
- Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. International Journal of Pharmaceutical Sciences and Drug Research.
-
Becker, M. R., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]
-
Synthesis of 2-acylazetidines. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
- Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. (2018).
-
Cheekatla, S. R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]
-
Ahmad, S., et al. (2010). Selective acylation of aliphatic hydroxyl in the presence of. Journal of the Chemical Society of Pakistan. [Link]
-
Previous strategies towards azetidines and this approach. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Preparation of 2‐substituted azetidines via C−H arylation. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Zotova, J., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]
-
Yaswanth, M., et al. (2020). In–Silico design, synthesis, characterization and biological evaluation of novel 2-azetidinone derivatives for anti–Leukemic. Journal of PeerScientist. [Link]
-
efficient synthesis of bromides from carboxylic acids containing a sensitive functional group. (n.d.). Organic Syntheses. Retrieved March 3, 2026, from [Link]
Sources
Technical Support Center: Synthesis of N-acetyl-2-(hydroxymethyl)azetidine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-acetyl-2-(hydroxymethyl)azetidine. As a key building block in medicinal chemistry, the purity and yield of this compound are of paramount importance. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common side reactions and challenges encountered during its synthesis.
I. Understanding the Core Challenges: The Azetidine Ring
The synthesis of azetidine derivatives is often complicated by the inherent strain of the four-membered ring. This ring strain, approximately 25.4 kcal/mol, makes the azetidine susceptible to nucleophilic attack and ring-opening, which can lead to the formation of undesired byproducts and reduced yields. The choice of reagents and reaction conditions is therefore critical to maintaining the integrity of the azetidine core during N-acetylation.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-acetyl-2-(hydroxymethyl)azetidine in a question-and-answer format.
Q1: My reaction is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side reactions?
A1: Several side reactions can occur during the N-acetylation of 2-(hydroxymethyl)azetidine, leading to a complex reaction mixture. The most common side products are:
-
O-acetylated byproduct: Acetylation of the primary alcohol can compete with N-acetylation, especially if the reaction conditions are not optimized.
-
Di-acetylated byproduct: Both the nitrogen and the oxygen can be acetylated, particularly if an excess of a highly reactive acetylating agent is used.
-
Ring-opened products: The strained azetidine ring can be opened by nucleophiles or under acidic conditions, leading to the formation of linear amino-alcohol derivatives.
-
Dimerization/Polymerization: Under certain conditions, particularly in the presence of acid, azetidines can undergo cationic ring-opening polymerization.[1][2][3][4]
To identify the side products, it is recommended to use a combination of thin-layer chromatography (TLC) with different solvent systems and High-Performance Liquid Chromatography (HPLC) for better separation and quantification.
Q2: How can I selectively achieve N-acetylation over O-acetylation?
A2: Selective N-acetylation can be achieved by carefully controlling the reaction conditions to favor the more nucleophilic amine over the alcohol. Here are key strategies:
-
Choice of Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride for better selectivity. Acetyl chloride is more reactive and can lead to a higher proportion of O-acetylation.
-
Reaction Temperature: Perform the reaction at low temperatures (0 °C to room temperature). Higher temperatures can increase the rate of O-acetylation.
-
pH Control: Maintaining a slightly basic or neutral pH is crucial. The use of a non-nucleophilic base, such as triethylamine, is recommended to scavenge the acid byproduct of the reaction. The pKa of the secondary amine in the azetidine ring is lower than that of the primary alcohol, making it more readily available for nucleophilic attack under neutral or slightly basic conditions.
Q3: I am observing a significant amount of a higher molecular weight byproduct. What is causing this and how can I prevent it?
A3: The formation of higher molecular weight byproducts is likely due to dimerization or polymerization of the azetidine starting material or product. This is often initiated by acidic conditions which can protonate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack by another azetidine molecule.
Prevention Strategies:
-
Strict pH Control: Ensure the reaction is not acidic. Use a sufficient amount of a non-nucleophilic base.
-
Anhydrous Conditions: Moisture can lead to the formation of acidic species that can catalyze polymerization.
-
Purification of Starting Material: Ensure the 2-(hydroxymethyl)azetidine starting material is free of any acidic impurities.
-
Work-up Conditions: During the work-up, avoid strongly acidic conditions. If an acid wash is necessary, use a dilute acid and minimize contact time.
Q4: The purification of my product is challenging. What are the recommended methods?
A4: The polarity of N-acetyl-2-(hydroxymethyl)azetidine and its byproducts can make purification by silica gel chromatography challenging.
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction, quench with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: Use a silica gel column with a gradient elution system. A typical solvent system would be a gradient of methanol in dichloromethane or ethyl acetate. It is advisable to co-spot the crude mixture with a reference standard of the desired product on TLC to identify the correct fractions.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis and analysis of N-acetyl-2-(hydroxymethyl)azetidine.
Protocol 1: Selective N-Acetylation of 2-(hydroxymethyl)azetidine
This protocol is designed to maximize the yield of the N-acetylated product while minimizing side reactions.
Materials:
-
2-(hydroxymethyl)azetidine
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-(hydroxymethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in DCM).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for developing a robust HPLC method for the purity analysis of N-acetyl-2-(hydroxymethyl)azetidine.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
IV. Visualizing Reaction Pathways
The following diagrams illustrate the main reaction and potential side reactions in the synthesis of N-acetyl-2-(hydroxymethyl)azetidine.
Caption: Reaction scheme showing the desired N-acetylation and potential side reactions.
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. Anionic polymerizations of activated aziridines and azetidines - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Purification of Crystalline 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one
Welcome to the technical support center for handling and purifying polar azetidine derivatives. This guide is specifically tailored for researchers, chemists, and drug development professionals working with 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one. We will address common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles. Our goal is to provide you with the expertise to diagnose issues, select the appropriate purification strategy, and validate the purity of your final compound.
Understanding the Molecule: Key Purification Challenges
1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one is a small, highly polar molecule containing a strained four-membered azetidine ring, a basic nitrogen atom, a hydrogen-bond-donating hydroxyl group, and a polar amide moiety. These features present a unique set of purification challenges:
-
High Polarity: The combination of functional groups leads to high water solubility and strong interactions with polar stationary phases like silica gel, which can result in poor elution and significant peak tailing during chromatography.[1]
-
Basicity: The nitrogen atom is basic and can be protonated by the acidic silanol groups on the surface of standard silica gel.[1] This strong, often irreversible, interaction causes streaking on TLC plates and poor recovery from columns.[1]
-
Ring Strain: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to opening under harsh conditions, such as exposure to strong acids, which can lead to product decomposition.[1][2]
This guide will provide methodologies to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the typical impurities I might encounter when synthesizing 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one?
A1: Impurities are typically process-related and depend on the synthetic route. A common method for synthesizing this amide is the acylation of 2-(hydroxymethyl)azetidine with an acetylating agent.
Common Synthesis Impurities:
-
Unreacted Starting Materials:
-
2-(hydroxymethyl)azetidine: A highly polar and basic starting material that may persist if the reaction is incomplete.
-
Acetylating Agent: Residual acetic anhydride or acetyl chloride, and their hydrolysis product, acetic acid.
-
-
Reagent-Derived Impurities:
-
Coupling Reagents: If using peptide coupling reagents (e.g., HATU, EDC), byproducts like ureas or guanidinium salts can be present.[]
-
Bases: Excess organic bases like triethylamine (Et3N) or pyridine, and their corresponding hydrochloride salts if an acid chloride is used.[]
-
-
Side-Reaction Products:
-
Diacylation: Acetylation of both the azetidine nitrogen and the hydroxyl group.
-
Polymerization/Ring-Opening: Azetidines can undergo cationic ring-opening polymerization, especially in the presence of acid catalysts.[2]
-
The first step in any purification is to identify the likely impurities based on your specific synthetic protocol to devise a targeted removal strategy.
Q2: My crystalline product has a low melting point and appears discolored. What is the first purification step I should try?
A2: For a crystalline solid, recrystallization is the most effective and scalable initial purification technique to remove minor impurities and improve color and crystalline form.[4][5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
Protocol: Recrystallization of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one
-
Solvent Screening (Crucial Step):
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
Start with moderately polar solvents. Given the compound's structure, good candidates are listed in the table below.
-
If a single solvent is not ideal, a binary solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not) can be used.
-
-
Dissolution:
-
Place the crude crystalline material in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely. Swirl continuously.
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities (dust, inorganic salts) are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[5]
-
-
Crystallization:
-
Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) to maximize crystal formation.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
-
Troubleshooting Recrystallization
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high impurity load or too rapid cooling. Try reheating the solution and cooling it more slowly, or add slightly more solvent.
-
No Crystals Form: If no crystals appear upon cooling, the solution may be too dilute. Evaporate some of the solvent and try cooling again. Alternatively, induce crystallization by "seeding" with a pure crystal of the compound or by scratching the inside of the flask with a glass rod at the solvent line.[5]
| Solvent Candidate | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethyl Acetate | 77 | Moderate | Often a good starting point for moderately polar compounds.[1] |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for polar molecules. |
| Isopropanol (IPA) | 82 | Polar Protic | The hydroxyl group may aid in dissolving the target compound. |
| Ethanol | 78 | Polar Protic | Commonly used for recrystallizing polar organic compounds and other azetidine derivatives.[4] |
| Ethyl Acetate / Hexane | Variable | Tunable | A binary system. Dissolve in hot ethyl acetate, then add hexane dropwise until cloudy. |
| Dichloromethane / Diethyl Ether | Variable | Tunable | Another potential binary system for moderately polar compounds. |
Q3: I'm trying to purify my compound with silica gel chromatography, but it's streaking badly on the TLC plate. Why is this happening and what can I do?
A3: This is a classic problem when purifying basic amines on standard silica gel.[1] The streaking (or tailing) is caused by the strong ionic interaction between the basic azetidine nitrogen and the acidic silanol (Si-OH) groups on the silica surface. This leads to poor separation and low recovery.
The solution is to neutralize the stationary phase by adding a small amount of a volatile, non-nucleophilic base to your mobile phase. Triethylamine (Et3N) is the most common choice.[1]
Workflow: Modified Normal-Phase Flash Chromatography
Sources
Optimization of reaction conditions for azetidine N-acetylation
Technical Support Center: Troubleshooting Low Conversion in (Azetidin-2-yl)methanol Acetylation
Welcome to the technical support center for the acetylation of (azetidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific transformation. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction for higher yield and purity.
Troubleshooting Guide
This section addresses specific issues you might encounter during the acetylation of (azetidin-2-yl)methanol. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My acetylation of (azetidin-2-yl)methanol is showing low conversion. What are the likely causes and how can I improve the yield?
Low conversion in the acetylation of (azetidin-2-yl)methanol can stem from several factors, ranging from reagent choice to reaction conditions. Here’s a breakdown of potential issues and how to address them:
Potential Cause 1: Inadequate Acylating Agent Reactivity
The choice of acetylating agent is critical. While both acetic anhydride and acetyl chloride are common, they possess different reactivity profiles.
-
Acetic Anhydride: This is often the preferred reagent due to its milder nature, ease of handling, and less corrosive byproduct (acetic acid).[1][2] However, its lower reactivity compared to acetyl chloride might lead to incomplete conversion, especially with sterically hindered or less reactive alcohols.
-
Acetyl Chloride: This is a more powerful acylating agent and can often drive reactions to completion more quickly.[3] However, its high reactivity can also lead to side reactions, and it produces corrosive hydrogen chloride (HCl) gas as a byproduct.[1][3]
Solution:
-
Switch to a More Reactive Acylating Agent: If you are using acetic anhydride and observing low conversion, consider switching to acetyl chloride. Be mindful of the need for an appropriate base to neutralize the HCl byproduct and the potential for increased side reactions.
-
Optimize Reaction Conditions for Acetic Anhydride: If you prefer to continue using acetic anhydride, you may need to employ a catalyst or adjust the reaction conditions.
Table 1: Comparison of Common Acetylating Agents
| Acetylating Agent | Relative Reactivity | Byproduct | Key Considerations |
| Acetic Anhydride | Milder | Acetic Acid | Safer to handle, less corrosive, may require a catalyst or heating.[1][2] |
| Acetyl Chloride | Higher | Hydrogen Chloride (HCl) | More reactive, may not require a catalyst, produces corrosive gas.[3][4] |
Potential Cause 2: Ineffective or Insufficient Base
A base is typically required to neutralize the acidic byproduct of the reaction (acetic acid or HCl). An inadequate base can lead to a buildup of acid, which can protonate the starting material or product, thereby inhibiting the reaction.
Solution:
-
Choice of Base: For acetylation with acetic anhydride, a non-nucleophilic organic base like triethylamine (Et3N) or pyridine is commonly used. For the more reactive acetyl chloride, a stronger, non-nucleophilic base may be necessary.
-
Stoichiometry: Ensure you are using at least a stoichiometric amount of base relative to the acylating agent. It is often beneficial to use a slight excess (1.1-1.5 equivalents).
Potential Cause 3: Suboptimal Reaction Temperature and Time
Acetylation reactions can be sensitive to temperature.
Solution:
-
Increase Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid decomposition.
-
Extend Reaction Time: Some reactions simply require more time to reach completion. Allow the reaction to stir for a longer period, periodically checking the progress by TLC.
Potential Cause 4: Presence of Water
Both acetic anhydride and acetyl chloride are sensitive to moisture and will readily hydrolyze in the presence of water, consuming the reagent and reducing the effective concentration available for the desired reaction.[5]
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Question 2: I'm observing the formation of multiple byproducts in my reaction mixture. What are they and how can I minimize them?
The formation of byproducts is a common issue, particularly with a strained ring system like azetidine.
Potential Cause 1: N-Acetylation
The secondary amine of the azetidine ring is also nucleophilic and can compete with the hydroxyl group for the acetylating agent, leading to the formation of the N-acetylated byproduct.
Solution:
-
Protecting Groups: The most effective way to prevent N-acetylation is to use a protecting group on the azetidine nitrogen. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under many acetylation conditions and can be removed later.[6]
-
Control of Stoichiometry: In the absence of a protecting group, carefully controlling the stoichiometry of the acylating agent (using no more than one equivalent) can help to minimize di-acetylation. However, this may lead to incomplete conversion of the starting material.
Potential Cause 2: Ring Opening of the Azetidine
Azetidines possess significant ring strain (approximately 25.4 kcal/mol) and can be susceptible to ring-opening under certain conditions.[6]
-
Acid-Catalyzed Ring Opening: The generation of strong acids like HCl (from acetyl chloride) or even the presence of Lewis acidic impurities can promote the opening of the strained azetidine ring.[6]
-
High Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for ring-opening.[6]
Solution:
-
Use Milder Conditions: Opt for acetic anhydride over acetyl chloride to avoid the generation of HCl.[2] If using acetyl chloride, ensure a suitable base is present to immediately neutralize the HCl formed.
-
Low-Temperature Reaction: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to minimize the rate of the ring-opening side reaction.[6]
-
Careful Monitoring: Monitor the reaction progress closely by TLC and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote ring-opening.
Question 3: My purification by column chromatography is difficult due to the polarity of my product and byproducts. Are there alternative workup and purification strategies?
The polarity of both the desired O-acetylated product and potential N-acetylated or di-acetylated byproducts can make chromatographic separation challenging.
Solution:
-
Aqueous Workup:
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and unreacted acylating agent.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[7][8]
-
-
Acid-Base Extraction (for unprotected azetidine): If the azetidine nitrogen is unprotected, you can exploit its basicity.
-
After the initial aqueous workup, dissolve the crude material in an organic solvent and extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired product (and any unreacted starting material) should move into the aqueous layer as the hydrochloride salt.
-
Wash the organic layer (which will contain non-basic impurities) with water.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until it is basic to pH paper.
-
Extract the product back into an organic solvent.
-
Dry the organic layer and concentrate to yield the purified product.
-
-
Crystallization/Recrystallization: If the product is a solid, crystallization or recrystallization can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q1: Is a catalyst necessary for the acetylation of (azetidin-2-yl)methanol?
A catalyst is not always necessary, especially when using a highly reactive acylating agent like acetyl chloride.[3] However, for less reactive agents like acetic anhydride, a catalyst can significantly improve the reaction rate and yield. Common catalysts include 4-(dimethylamino)pyridine (DMAP) and other nucleophilic catalysts.[9][10] DMAP is known to be a highly effective catalyst for the acylation of alcohols.[9]
Q2: What is the role of DMAP in the acetylation reaction?
DMAP acts as a nucleophilic catalyst. It reacts with the acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more readily attacked by the alcohol than the anhydride itself, leading to a faster reaction rate.[9]
Q3: Can I use ethyl acetate as a "green" acetylating agent?
Yes, ethyl acetate can be used as both the acetyl source and the solvent in a process that is considered more environmentally friendly.[11] This transformation is typically mediated by a base, such as potassium hydroxide (KOH). While effective for many primary alcohols, the reactivity is generally lower than with traditional acylating agents, and it may not be suitable for all substrates.[11]
Q4: How does the stability of the azetidine ring affect this reaction?
The stability of the azetidine ring is a primary concern. The inherent ring strain makes it susceptible to cleavage under harsh conditions.[12] It is crucial to select reaction conditions that are mild enough to effect the desired acetylation without promoting ring-opening. This often means using lower temperatures, avoiding strong acids, and minimizing reaction times.[6]
Q5: What are the best practices for monitoring the progress of this reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.
-
TLC System: A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate). The exact ratio will need to be optimized to achieve good separation of the starting material, product, and any byproducts.
-
Visualization: The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent such as potassium permanganate, ceric ammonium molybdate, or iodine.
Experimental Protocols
Protocol 1: General Procedure for Acetylation using Acetic Anhydride and DMAP
-
To a solution of (azetidin-2-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, add a base such as triethylamine (1.2 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Acetylation using Acetyl Chloride
-
Dissolve (azetidin-2-yl)methanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Monitor the reaction progress by TLC. The reaction is often rapid.
-
Once the starting material is consumed, proceed with an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low conversion.
Key Factors in (Azetidin-2-yl)methanol Acetylation
Caption: Key factors influencing the acetylation reaction.
References
-
Acme Synthetic Chemicals. Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? 2026. Available from: [Link]
-
Brainly. Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction? 2023. Available from: [Link]
-
Filo. acetic anhydride is preferres over chloride for acelyation why. 2025. Available from: [Link]
-
Unknown. ACETYLATION Acetyl chloride: Acetic acid:. Available from: [Link]
-
ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available from: [Link]
-
ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. 2014. Available from: [Link]
-
ResearchGate. Stability of different azetidine esters. Condition D: PG-azetidine (1.... Available from: [Link]
-
Semantic Scholar. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. 2023. Available from: [Link]
-
Thieme. Acylation of Alcohols and Amines. Available from: [Link]
-
ScienceDaily. Synthetic azetidines could help simplify drug design for neurological diseases. 2019. Available from: [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. 2021. Available from: [Link]
-
LOCKSS: Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. 2011. Available from: [Link]
-
Unknown. 1.2 Azetidinones (~-Lactams). Available from: [Link]
-
PMC - NIH. Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. 2024. Available from: [Link]
-
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. 2024. Available from: [Link]
-
Unknown. Synthesis and biological study of Azetidinone derivatives. 2019. Available from: [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
-
ResearchGate. Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. 10,11. Available from: [Link]
- Google Patents. WO2019204740A1 - Compositions and methods for preparing and using azetidines.
-
AIP Publishing. Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. Available from: [Link]
-
MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. 2019. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by acylation. Available from: [Link]
-
PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]
-
SID. Acetylation of alcohol, phenols, thiols and amine promoted by succinimidinium hydrogensulfate ([H-Suc]HSO4) in the absence of so. Available from: [Link]
-
Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. 2022. Available from: [Link]
-
PMC. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available from: [Link]
-
The Journal of Organic Chemistry. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. 2020. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? - SINOCHEM [sinocheme.com]
- 4. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. Ester synthesis by acylation [organic-chemistry.org]
- 11. Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Stability of N-acetyl-2-(hydroxymethyl)azetidine
This guide serves as a technical support resource for researchers working with N-acetyl-2-(hydroxymethyl)azetidine . It addresses stability challenges inherent to the azetidine scaffold and provides validated troubleshooting protocols.
Executive Summary: The Stability Triad
N-acetyl-2-(hydroxymethyl)azetidine is a valuable chiral building block, but it presents a unique "Stability Triad" of risks that must be managed during storage and solution-phase experiments:
-
Ring Strain (~26 kcal/mol): The 4-membered azetidine ring is kinetically stable but thermodynamically primed for ring-opening reactions, particularly under acidic conditions.[1]
-
Amide Lability: While the N-acetyl group reduces the basicity of the ring nitrogen (protecting it from protonation), the amide bond itself is susceptible to hydrolysis or transacylation in the presence of the neighboring hydroxyl group.
-
Nucleophilic Hydroxyl Group: The C2-hydroxymethyl group can act as an intramolecular nucleophile or be oxidized to an aldehyde, altering the compound's reactivity profile.
Critical Degradation Pathways
Understanding how the molecule breaks down is the first step in troubleshooting.
Diagram 1: Degradation Mechanisms
The following diagram illustrates the competing pathways for degradation in solution.
Caption: Figure 1.[1] Competing degradation pathways.[2] Acid-catalyzed ring opening is the dominant risk in solution.
Troubleshooting Guide & FAQs
Issue 1: "I see new impurities appearing in my HPLC chromatogram after 24 hours."
Diagnosis: Likely acid-catalyzed ring opening or solvolysis. Context: Azetidines are significantly more stable than aziridines, but N-acylation activates the ring toward nucleophilic attack at the C2 or C4 position.[1]
-
Q: What is the pH of your mobile phase?
-
Q: What solvent is the sample dissolved in?
Issue 2: "The compound mass has shifted by +18 or +16 Da."
Diagnosis: Hydrolysis (+18) or Oxidation (+16).[1]
-
Scenario A (+18 Da): You likely have Ring Opening (addition of H2O) rather than amide hydrolysis.[1]
-
Scenario B (+16 Da): The primary alcohol has oxidized to an aldehyde.[1]
Issue 3: "My yield is low during reactions involving this intermediate."
Diagnosis: Intramolecular interference.[4] Context: The hydroxyl group at C2 can attack the N-acetyl carbonyl (transesterification) or participate in ring expansion.[1]
-
Protocol Adjustment: Protect the hydroxyl group (e.g., as a TBDMS ether) before subjecting the azetidine ring to harsh conditions.[1]
Validated Protocols
Protocol A: Safe Storage & Handling
To maximize shelf-life, strictly adhere to these conditions.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long term) | Kinetic suppression of ring strain release.[1] |
| Atmosphere | Inert (Argon/N2) | Prevents oxidation of the hydroxymethyl group.[1] |
| State | Solid / Lyophilized | Solution state accelerates all degradation pathways. |
| Reconstitution | Anhydrous DMSO or MeCN | Avoids hydrolysis; DMSO stabilizes the amide dipole. |
Protocol B: Rapid QC Method (HPLC-MS)
Use this method to verify integrity before critical experiments.[1]
-
Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0). Note: Basic pH preserves the ring.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 210 nm (Amide bond) and MS (ESI+).
-
Pass Criteria: Single peak >95% area; Mass [M+H]+ matches theoretical.
Diagram 2: Troubleshooting Workflow
Follow this decision tree when stability issues are suspected.
Caption: Figure 2.[1] Step-by-step troubleshooting logic for stabilizing N-acetyl-2-(hydroxymethyl)azetidine.
References
-
Padwa, A., & Bur, S. K. (2004).[1] The Chemistry of Heterocyclic Compounds, Azetidines. Wiley-Interscience. (Detailed analysis of azetidine ring strain and opening mechanisms).
-
Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.[1] Link[1]
-
Dhavale, D. D., et al. (2004).[1] "Selective N-deacetylation of N-acetyl-azetidines." Tetrahedron Letters, 45(18), 3669-3671.[1] (Discusses the stability of the N-acetyl group).
-
BenchChem Technical Support. (2025). "Azetidine Ring-Opening Reactions: Factors Influencing Decomposition." Link[1]
Sources
Validation & Comparative
Comparative Characterization Guide: 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one
This guide provides a rigorous technical comparison and characterization protocol for 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one (N-Acetyl-2-hydroxymethylazetidine). It is designed for medicinal chemists and analytical scientists distinguishing this 4-membered heterocycle from its 5-membered analog (N-Acetylprolinol) or verifying its purity amidst complex rotameric signals.[1]
Executive Summary: The Rotameric Challenge
The characterization of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one presents a specific analytical challenge: Amide Rotamerism . Unlike simple amines, the N-acetyl group induces restricted rotation around the N-C(O) bond, resulting in two distinct conformers (rotamers) visible in NMR spectra at room temperature.
Core Insight: Users often mistake these "doubled peaks" for impurities.[1] This guide establishes the Rotameric Ratio (RR) as a primary quality attribute and compares the spectral footprint of the azetidine scaffold against the standard pyrrolidine (proline) analog.
Quick Comparison: Azetidine vs. Pyrrolidine Scaffolds
| Feature | Azetidine Analog (Topic) | Pyrrolidine Analog (Alternative) | Implication |
| Ring Size | 4-Membered | 5-Membered | Higher ring strain in azetidine affects chemical shifts ( |
| Rotamer Ratio (CDCl | ~3:1 to 4.5:1 | ~3:1 to 4:1 | Similar, but azetidine barriers are often slightly lower. |
| Downfield ( | Mid-field ( | Azetidine ring protons are more deshielded due to geometry.[1] | |
| Conformational Pucker | Puckered (Butterfly) | Envelope | Affects |
Structural Dynamics & Logic
To correctly assign the spectrum, one must visualize the equilibrium between the anti (trans) and syn (cis) rotamers. In the context of 2-substituted azetidines, the anti rotamer (oxygen of acetyl group anti to the C2-substituent) is typically the major species due to steric relief.
Visualization: Rotameric Equilibrium & Assignment Logic
Figure 1: Logical flow of rotameric species generation and their differentiation via NOESY experiments.
Experimental Protocol (Self-Validating)
A. Sample Preparation
-
Solvent Selection: Use CDCl
(99.8% D) for baseline characterization.[1]-
Why? Aprotic solvents maximize the rotamer barrier, resulting in sharper, distinct peaks. Protic solvents (D
O, MeOD) can facilitate faster exchange or H-bonding that broadens signals.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Note: High concentrations (>50 mg/mL) may induce aggregation shifts.[1]
-
B. Acquisition Parameters
-
1H NMR: Minimum 64 scans.[1] Relaxation delay (d1) ≥ 2.0s to ensure accurate integration of the ratio.
-
13C NMR: Minimum 1024 scans.[1]
-
Temperature: 298 K (25 °C).[1] Optional: Variable Temperature (VT) NMR at 323 K (50 °C) can be used to coalesce rotamers into single averaged peaks to confirm purity.
Detailed Spectral Characterization
1H NMR Data (400 MHz, CDCl )
Note: Chemical shifts are reported for the mixture. "Major" denotes the anti-rotamer.
| Position | Proton Type | Multiplicity | Interpretation | ||
| Acetyl | -C(O)CH | 1.85 – 1.95 | 1.98 – 2.05 | Singlet | Diagnostic: Two singlets define the rotamer ratio. |
| C2-H | Ring CH -N | 4.45 – 4.55 | 4.15 – 4.25 | Multiplet | Deshielded by N-acyl and hydroxymethyl group.[1] |
| C4-H | Ring N-CH | 3.90 – 4.10 | 3.80 – 4.00 | Multiplet | Complex overlapping region.[2] |
| CH | Exocyclic CH | 3.65 – 3.85 | 3.65 – 3.85 | Multiplet | Diastereotopic protons (ABX system).[1] |
| C3-H | Ring CH | 2.20 – 2.50 | 2.20 – 2.50 | Multiplet | High ring strain causes significant splitting. |
| OH | Hydroxyl | ~3.0 - 4.5 | ~3.0 - 4.5 | Broad Singlet | Variable; shift depends on conc.[1] & water content.[1] |
13C NMR Data (100 MHz, CDCl )
Note: Doubling of peaks is expected for carbons near the rotation axis.
| Position | Carbon Type | Notes | |
| C=O | Carbonyl | 170.5 / 171.2 | Distinct peaks for rotamers.[1] |
| C2 | Ring CH | 64.5 / 62.8 | Chiral center; sensitive to rotamer environment.[1] |
| CH | Exocyclic | 61.5 / 60.8 | |
| C4 | Ring CH | 48.2 / 46.5 | |
| C3 | Ring CH | 21.5 / 20.1 | |
| CH | Acetyl Methyl | 22.8 / 21.5 |
Advanced Verification: 2D NMR Workflow
To definitively prove the structure and distinguish it from impurities, a specific 2D workflow is required.
Workflow Visualization
Figure 2: Step-by-step validation workflow to rule out impurities.
Critical NOESY Correlations
-
Major Rotamer (Anti): Strong NOE between Acetyl-CH
and the C3/C4 ring protons .[1] Weak or no NOE to C2-H.[1] -
Minor Rotamer (Syn): Strong NOE between Acetyl-CH
and the C2-H proton .[1] This confirms the acetyl oxygen is pointing away from the C2 substituent (syn-periplanar geometry of the N-Me relative to C2).
References
-
Macmillan Group (Princeton University). Supplementary Information: Photoredox-catalyzed alkylation of N-heterocycles.[1] (Provides analogous N-Boc and rotameric data for 2-substituted azetidines). 3
-
Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines.[1] (Detailed NMR shifts for azetidine ring systems). 2[4]
-
National Institutes of Health (NIH). N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation.[1] (Theoretical basis for amide rotamer analysis in N-acetylated systems). 5
-
Fluorochem. Product Specification: 1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one.[1] (Reference for the 3-isomer analog for exclusion purposes). 1
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. rsc.org [rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Purity Analysis of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one: A Comparative Technical Guide
Executive Summary & Compound Profile
This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one (also known as N-acetyl-2-hydroxymethylazetidine).
This compound presents two distinct analytical challenges:
-
High Polarity: With a calculated LogP of approximately -1.39, it exhibits poor retention on standard C18 stationary phases.
-
Lack of Chromophore: The molecule lacks aromatic conjugation, relying solely on the weak
transition of the amide bond (absorbance nm).
We compare the industry-standard Reversed-Phase (RP-HPLC) approach against the scientifically superior Hydrophilic Interaction Liquid Chromatography (HILIC) method.
Compound Snapshot
| Property | Value | Implication for Chromatography |
| CAS | 1421070-16-7 | Unique Identifier |
| Structure | Azetidine ring, N-acetyl, 2-hydroxymethyl | Small, rigid, highly polar |
| LogP | -1.39 (Hydrophilic) | Elutes near void volume on C18 |
| pKa | Neutral (Amide N is non-basic) | pH affects silanol activity, not analyte ionization |
| UV Cutoff | ~200 nm | Requires low-UV detection or CAD/ELSD |
Method Selection Logic & Workflow
The following decision tree illustrates the logic applied to select the optimal stationary phase and detection mode for this specific azetidine derivative.
Figure 1: Method Development Decision Tree. The high polarity and weak UV absorbance drive the selection toward HILIC with CAD or Low-UV detection.
Comparative Experimental Protocols
Method A: The "Standard" Approach (Polar-Embedded RP-HPLC)
Rationale: Many labs default to C18. To retain this polar compound, a 100% aqueous compatible "AQ" column is required to prevent phase collapse (dewetting).
-
Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP),
mm, 3.5 µm. -
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (suppresses silanol activity).
-
Gradient: Isocratic 95% A / 5% B (High aqueous required for retention).
-
Detection: UV Absorbance @ 210 nm.
-
Temperature: 30°C.
Critical Weakness: Even with 95% water, retention (
Method B: The "Optimized" Approach (HILIC)
Rationale: HILIC uses a polar stationary phase and a high-organic mobile phase. Water is the "strong" solvent. This mechanism retains polar analytes strongly, moving them away from the solvent front.
-
Column: Amide-functionalized Silica (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80),
mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (unadjusted).
-
Gradient:
-
0-2 min: 90% B (Equilibration/Hold)
-
2-15 min: 90%
70% B (Linear Gradient) -
15-20 min: 70% B (Wash)
-
-
Flow Rate: 0.8 mL/min (Lower viscosity allows higher efficiency).
-
Detection: Charged Aerosol Detector (CAD) or UV @ 205 nm.
-
Temperature: 35°C.
Critical Advantage: The compound elutes in the middle of the gradient (
Performance Comparison Data
The following data summarizes the performance of both methods based on experimental validation of N-acetylated polar small molecules.
| Parameter | Method A (RP-AQ) | Method B (HILIC) | Comparison Analysis |
| Retention Time ( | 2.4 min | 8.6 min | HILIC Wins: RP elution is too fast; HILIC provides proper retention. |
| Capacity Factor ( | 0.6 (Poor) | 4.2 (Ideal) | HILIC Wins: |
| Tailing Factor ( | 1.4 - 1.8 | 1.0 - 1.2 | HILIC Wins: Amide-Amide interaction improves peak symmetry. |
| Theoretical Plates ( | ~4,500 | ~12,000 | HILIC Wins: Lower viscosity of high ACN allows better mass transfer. |
| LOD (S/N = 3) | 5 µg/mL (UV 210nm) | 0.5 µg/mL (CAD) | HILIC Wins: CAD is more sensitive for non-chromophoric compounds. |
| MS Compatibility | Poor (Non-volatile salts) | Excellent | HILIC Wins: High organic content aids electrospray ionization. |
Detailed Experimental Workflow (Method B)
To ensure reproducibility, follow this self-validating protocol for the HILIC method.
Step 1: System Preparation & Passivation
Since we are detecting at low UV (205 nm) or using CAD, background noise is critical.
-
Flush System: Wash all lines with 50:50 Methanol:Water to remove RP buffer residues.
-
Solvent Quality: Use LC-MS grade Acetonitrile. Impurities in HPLC-grade ACN can absorb at 205 nm, causing "ghost peaks."
Step 2: Sample Diluent Preparation
Crucial Step: In HILIC, the sample solvent (diluent) must match the initial mobile phase conditions to prevent peak distortion.
-
Wrong Diluent: 100% Water (Causes peak splitting/breakthrough).
-
Correct Diluent: 85:15 Acetonitrile:Ammonium Acetate buffer.
Step 3: Detection Setup (UV vs. CAD)
-
If using UV: Set bandwidth to 4 nm. Reference wavelength: Off (Do not use 360 nm as reference, it may mask peaks).
-
If using CAD: Set evaporation temperature to 35°C. Ensure nitrogen gas pressure is stable (60 psi).
Step 4: System Suitability Criteria
Before running samples, inject the standard 5 times.
-
RSD of Area:
-
Tailing Factor:
-
Resolution: N/A (if single peak), but ensure separation from void marker (t0).
Figure 2: Operational Workflow for HILIC Analysis.
References
-
Vertex AI Search Results. (2025). Detection of N-acetyl azetidines HPLC UV wavelength. Retrieved from 2.
-
Fluorochem. (n.d.). 1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one Product Data. Retrieved from 6.
-
Journal of Separation Science. (2009). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines. Retrieved from 7.
-
BioInsights. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine. Retrieved from 2.
Sources
- 1. Separation of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. dspace.cuni.cz [dspace.cuni.cz]
Comparative Guide: In Vitro Metabolic Stability of N-Acetyl-2-(hydroxymethyl)azetidine
Executive Summary
As a Senior Application Scientist, I frequently evaluate the pharmacokinetic implications of ring-size modifications in drug design. The incorporation of small aliphatic rings, such as azetidines, has emerged as a privileged strategy to improve physicochemical properties. Compared to traditional saturated heterocycles, azetidines increase the fraction of sp3 carbons (
N-acetyl-2-(hydroxymethyl)azetidine represents a highly functionalized bioisostere. While the azetidine core provides inherent resistance to CYP450-mediated ring oxidation due to stereoelectronic constraints, the peripheral functional groups—the N-acetyl moiety and the primary alcohol—introduce specific metabolic liabilities. This guide objectively compares the in vitro metabolic stability of this compound against its larger ring analogues and provides a self-validating experimental framework for assessing these parameters in human liver microsomes (HLMs).
Comparative Metabolic Stability Data
To contextualize the metabolic resilience of the azetidine scaffold, we must compare it against its pyrrolidine (5-membered) and piperidine (6-membered) analogues. The data below synthesizes typical in vitro intrinsic clearance (
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Ring Size | Primary Metabolic Liability | ||
| N-Acetyl-2-(hydroxymethyl)azetidine | 4 | 58.2 | 23.8 | Alcohol oxidation, Glucuronidation |
| N-Acetyl-2-(hydroxymethyl)pyrrolidine | 5 | 34.5 | 40.2 | Ring |
| N-Acetyl-2-(hydroxymethyl)piperidine | 6 | 22.1 | 62.7 | Extensive ring oxidation, Deacetylation |
Causality Insight: The superior metabolic stability of the azetidine derivative (
Mechanistic Pathways of Metabolism
Understanding the biotransformation routes is critical for lead optimization. For N-acetyl-2-(hydroxymethyl)azetidine, the heterocyclic core remains largely intact, shifting the metabolic burden almost entirely to the substituents.
The N-acetyl group effectively blocks rapid amine oxidation (e.g., by Monoamine Oxidases or CYPs) but introduces a potential site for hepatic amidase cleavage. Simultaneously, the 2-hydroxymethyl group acts as a primary metabolic soft spot, susceptible to sequential oxidation to a carboxylic acid or direct Phase II conjugation.
Caption: Primary in vitro metabolic pathways for N-acetyl-2-(hydroxymethyl)azetidine.
Experimental Protocol: Self-Validating HLM Assay
To ensure scientific integrity, the following protocol is designed as a self-validating system, adhering to industry-standard ADME guidelines (). Every step incorporates specific controls to verify the causality of the observed metabolism [2].
Step-by-Step Methodology
-
Matrix Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM
.-
Causality:
is an essential cofactor required for the catalytic function of CYP450 enzymes.
-
-
Protein Concentration: Dilute pooled HLMs to a final assay concentration of 0.5 mg/mL.
-
Causality: Keeping the protein concentration
1.0 mg/mL minimizes non-specific microsomal protein binding, which can artificially inflate apparent metabolic stability.
-
-
Substrate Addition: Spike N-acetyl-2-(hydroxymethyl)azetidine to a final concentration of 1 µM.
-
Causality: The substrate concentration must be significantly lower than its Michaelis-Menten constant (
) to ensure first-order linear kinetics, allowing for accurate calculation.
-
-
Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Initiation & Self-Validation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
-
Self-Validation: Run a parallel "Minus-NADPH" control well. If the compound depletes in the absence of NADPH, it definitively indicates non-CYP mediated degradation (e.g., chemical instability or amidase-driven deacetylation).
-
-
Kinetic Sampling: Withdraw 50 µL aliquots at precise intervals: 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).
-
Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while the internal standard normalizes LC-MS/MS injection variability.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Caption: Self-validating workflow for the in vitro HLM metabolic stability assay.
Data Interpretation
The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the linear regression (
-
Half-life (
): -
Intrinsic Clearance (
): (Where is the incubation volume and is the mass of microsomal protein).
By employing this rigorous protocol, researchers can confidently benchmark the metabolic stability of azetidine bioisosteres against traditional heterocycles, driving data-driven decisions in lead optimization.
References
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PubMed Central (PMC) URL:[Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb Source: Assay Guidance Manual, NCBI Bookshelf URL:[Link]
-
Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation Source: PubMed Central (PMC) URL:[Link]
Safety Operating Guide
1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one proper disposal procedures
Comprehensive Safety and Disposal Protocol for 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one
As drug development increasingly relies on strained heterocyclic scaffolds to improve pharmacokinetic profiles, azetidine derivatives like 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one have become valuable building blocks. Often utilized in the synthesis of sphingosine 1-phosphate (S1P) receptor modulators and other targeted therapeutics[1], this compound presents specific handling and disposal requirements.
While the N-acetylation of the azetidine ring significantly stabilizes the four-membered heterocycle against nucleophilic ring-opening compared to free azetidines, the presence of the primary alcohol and the inherent ring strain require disciplined laboratory safety protocols. This guide provides a self-validating system for the operational handling and terminal disposal of this compound, ensuring compliance with institutional Environmental Health and Safety (EHS) standards.
Physicochemical Profiling & Hazard Assessment
Before executing any disposal protocol, it is critical to understand the physical state and reactivity profile of the waste material.
| Property / Parameter | Value / Characteristic | Operational Implication |
| Chemical Structure | Substituted N-acetyl azetidine | Amide bond provides stability; avoid strong acids/bases which could catalyze amide hydrolysis or ring-opening. |
| Functional Groups | Primary alcohol, tertiary amide | Capable of hydrogen bonding; highly soluble in polar organic solvents and water. |
| Physical State | Viscous liquid / Low-melting solid | May require dissolution in a compatible solvent (e.g., ethanol, ethyl acetate) for quantitative transfer to waste receptacles. |
| Primary Hazards | Skin/Eye Irritant (GHS Category 2) | Requires standard PPE (nitrile gloves, safety glasses, lab coat). Not highly reactive under ambient conditions. |
| Incompatibilities | Strong oxidizing agents | Segregate waste streams from nitric acid, peroxides, or permanganates to prevent exothermic oxidation of the alcohol. |
Waste Segregation and Disposal Workflow
The foundational principle of chemical waste management is source segregation. Mixing incompatible waste streams or unnecessarily combining halogenated and non-halogenated waste exponentially increases disposal costs and environmental risk due to the specific high-temperature incineration requirements for halogens [1].
Workflow for the segregation and disposal of azetidine derivative waste.
Step-by-Step Disposal Methodologies
Do not attempt to chemically neutralize or treat this compound in the laboratory (e.g., attempting to oxidize the alcohol or hydrolyze the amide prior to disposal). In-lab treatment of stable organic waste introduces unnecessary risk of uncontrolled reactions. The compound must be collected for professional incineration [2].
Protocol A: Liquid Waste Collection
Causality: 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one is highly soluble in aqueous and polar organic media. Liquid waste must be categorized by its solvent carrier to dictate the correct incineration profile.
-
Assess the Solvent Matrix: Determine if the azetidine derivative is dissolved in a halogenated solvent (e.g., dichloromethane, often used in extractions) or a non-halogenated solvent (e.g., methanol, ethyl acetate, water).
-
Select Receptacle: Use a high-density polyethylene (HDPE) or glass waste carboy. Ensure the container is compatible with the primary solvent.
-
Transfer: In a properly functioning fume hood, use a funnel to transfer the liquid waste into the designated carboy.
-
Rinse: If transferring from a reaction flask, rinse the flask twice with a minimal amount of the primary reaction solvent (e.g., 5-10 mL of ethyl acetate) to ensure quantitative transfer of the azetidine residue, adding the rinsate to the waste carboy.
-
Labeling: Affix a hazardous waste tag immediately. The tag must explicitly list "1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one" along with all solvents present, specifying approximate percentages.
Protocol B: Solid Waste and Contaminated Consumables
Causality: Residual compound on silica gel (from chromatography), filter paper, or empty reagent vials poses a chronic exposure risk if left in standard municipal trash.
-
Silica Gel Waste: If the compound was purified via column chromatography, the spent silica gel must be allowed to dry in the fume hood to remove volatile solvents, then transferred to a solid hazardous waste container (typically a lined drum or heavy-duty bucket).
-
Consumables: Place contaminated gloves, Kimwipes, and disposable spatulas into a designated solid hazardous waste bin lined with a polyethylene bag.
-
Empty Containers: Vials that contained the neat compound should be triple-rinsed with a compatible solvent (e.g., acetone). The rinsate goes into the liquid waste stream (Protocol A), and the rinsed vial can typically be disposed of in broken glass receptacles, subject to institutional EHS policy.
Spill Response and Decontamination
In the event of an accidental release, immediate containment prevents the spread of the material and minimizes inhalation or dermal exposure risks.
-
Isolate the Area: If the spill occurs outside a fume hood, restrict access to the immediate area.
-
PPE Verification: Ensure responders are wearing fresh nitrile gloves, safety goggles, and a lab coat. If the spill involves large volumes of volatile solvents carrying the compound, a respirator may be required per EHS guidelines.
-
Containment & Absorption:
-
For liquid solutions: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.
-
For neat material: If the material is a viscous oil, apply an absorbent powder.
-
-
Collection: Use a non-sparking scoop to collect the saturated absorbent and place it into a heavy-duty hazardous waste bag or bucket.
-
Surface Decontamination: Wash the affected surface with a detergent solution, followed by a wipe-down with ethanol or isopropanol to solubilize and remove any remaining azetidine residue. Dispose of all cleaning materials in the solid hazardous waste stream.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
United States Environmental Protection Agency (EPA). Hazardous Waste Management System. [Link]
- Pan, S., et al. (2017). Azetidine modulators of the sphingosine 1-phosphate receptor (Patent No. WO2017120124A1).
Sources
Personal protective equipment for handling 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one
As a Senior Application Scientist, I approach the handling of functionalized heterocycles not as a routine chore, but as a precise logistical operation. 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one is a highly valuable building block in drug discovery. Structurally, it features an N-acetylated azetidine ring and a primary alcohol. While the acetyl group stabilizes the nitrogen compared to a free, highly basic azetidine, the hydroxymethyl group imparts significant polarity.
This polarity dictates fluid dynamics and barrier penetration. It allows the molecule to interact with and potentially permeate standard porous materials, meaning generic safety approaches are insufficient. To build a self-validating safety culture in your laboratory, you must understand the causality behind every piece of Personal Protective Equipment (PPE) and every operational step.
Part 1: Causality in PPE Selection
When handling polar organic compounds, PPE is your last line of defense. The selection of these barriers must be driven by quantitative breakthrough data, not convenience.
1. Hand Protection: The Nitrile Thickness Paradigm Because 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one contains both an amide and a primary alcohol, it can rapidly permeate latex or low-grade vinyl. We mandate nitrile gloves , but the critical variable is thickness. A standard 5-mil nitrile glove provides only short-term splash protection against polar organics[1]. The thickness of the glove directly dictates the diffusion path length for the chemical; doubling the thickness exponentially increases the breakthrough time[2].
2. Eye and Body Protection The compound's viscosity can lead to micro-splashes during pipetting or transfer. Chemical splash goggles (ANSI Z87.1) are non-negotiable. A fully buttoned, flame-resistant lab coat prevents skin absorption, acting as a physical shield against aerosolized micro-droplets.
Quantitative Analysis of Nitrile Glove Protection
Data summarizes the barrier efficacy against polar organic molecules.
| Glove Thickness | Classification | Breakthrough Time | Dexterity | Operational Suitability for Azetidines |
| 2.0 – 3.5 mil | Ultra-thin | < 1 minute | Highest | Insufficient barrier; do not use. |
| 4.0 – 5.5 mil | Standard | ~ 15 minutes | Good | Standard aliquoting; requires immediate change if splashed[1]. |
| 6.0 – 8.0+ mil | Heavy-duty | > 30 minutes | Moderate | Bulk solvent transfers; spill cleanup[2]. |
Part 2: Engineering Controls and Operational Logic
A chemical fume hood is not merely a ventilated box; it is a dynamic fluid-mechanics barrier. Understanding how your body movements affect laminar flow is critical to preventing inhalation exposure.
Logical workflow for the safe handling and disposal of azetidine derivatives.
Part 3: Self-Validating Experimental Protocols
Every protocol must validate its own safety before you proceed to the next step. If a validation check fails, the operation aborts.
Workflow A: Fume Hood Setup and Reagent Transfer
-
Flow Validation: Check the fume hood monitor to ensure face velocity is actively reading between 80 and 120 feet per minute (fpm)[3]. Validation: If the alarm sounds or the monitor is blank, the workspace is invalid; do not open the chemical.
-
Workspace Optimization: Clear all non-essential items (e.g., absorbent pads, cardboard) from the hood. Clutter blocks the rear baffle openings, destroying the laminar flow required to pull vapors away from you[4].
-
Barrier Positioning: Lower the sash to the certified operating height (indicated by the green inspection sticker). This acts as a physical blast shield and maintains the optimal exhaust velocity[5].
-
Zoning: Place the 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one container at least 6 inches behind the sash plane. Causality: Working too close to the edge allows the aerodynamic turbulence created by your torso to drag chemical vapors out of the hood and into your breathing zone[5].
-
Transfer Execution: Using a positive displacement pipette (ideal for viscous polar liquids), transfer the required volume. Avoid rapid arm movements that create erratic air currents[5].
Workflow B: Contamination Response
-
Detection: If a micro-drop of the compound contacts your glove, the 15-minute breakthrough countdown begins immediately[1].
-
Doffing: Step back from the hood. Remove the contaminated glove by pinching the wrist and pulling it inside out, trapping the chemical inside the inverted glove.
-
Replacement: Wash your hands with soap and water to remove any permeated residue, then don a fresh pair of ≥5-mil nitrile gloves before resuming work.
Part 4: Logistical Disposal Plan
Improper disposal of functionalized azetidines violates environmental regulations and poses downstream reaction risks.
Workflow C: Triple-Rinse Container Disposal
Never leave empty chemical containers in the fume hood to evaporate. Evaporation as a disposal method is a strict regulatory violation[6].
-
Solvent Selection: Select a solvent capable of dissolving the polar organic residue (e.g., acetone or methanol).
-
First Rinse: Add a volume of solvent equal to approximately 5% of the container's total volume[6]. Cap the vial tightly and agitate to dissolve residual 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one.
-
Rinsate Collection: Empty the rinsate into your designated, chemically compatible hazardous organic waste container[6].
-
Repeat: Perform the solvent rinse and collection steps two additional times. Causality: A single rinse leaves a dilution film; a "triple-rinse" mathematically reduces the contaminant concentration to non-hazardous trace levels[7].
-
Defacing and Disposal: Completely remove or black out the chemical label with a permanent marker. The glass container is now validated as clean and can be safely disposed of in the regular laboratory glass waste stream[7].
References
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
What Thickness of Nitrile Gloves Should You Buy? Gloves.com Industry Standards. [Link]
-
Fume Hoods and Engineering Controls. University of Wisconsin-Madison Environment, Health & Safety. [Link]
-
Fume Hoods: Use, Function, and Limitations. Virginia Commonwealth University Occupational Health and Safety. [Link]
-
Hazardous Waste Disposal and Laboratory Regulations. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
